molecular formula C7H15ClN2O B1331529 1-Tert-butyl-3-(2-chloroethyl)urea CAS No. 13908-02-6

1-Tert-butyl-3-(2-chloroethyl)urea

Cat. No.: B1331529
CAS No.: 13908-02-6
M. Wt: 178.66 g/mol
InChI Key: GKCWAQWESJZYIT-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2-chloroethyl)urea (also referred to in research as tBCEU) is a 1-aryl-3-(2-chloroethyl)urea (CEU) derivative recognized in scientific literature for its promising antineoplastic and cytotoxic activities . This compound is of significant research value in the field of oncology for its unique mechanism of action. Unlike conventional DNA-alkylating agents, this compound functions as a potent microtubule-disrupting agent by covalently alkylating glutamic acid residue 198 (Glu198) at the colchicine-binding site on β-tubulin . This alkylation leads to the depolymerization of cellular microtubules, disruption of the cytoskeleton, and a consequent arrest of the cell cycle at the G2/M phase, ultimately initiating apoptosis . Studies have shown that its cytotoxic effect is not due to DNA alkylation, distinguishing it from related compounds like chloroethylnitrosourea . Metabolic studies in mice indicate that the compound undergoes extensive transformation, with key pathways involving N-dealkylation of the urea portion and hydroxylation of the tert-butyl group . Its efficacy has been demonstrated in vitro against various human cancer cell lines and in vivo models, showing enhanced survival times without the significant toxicity associated with some older chemotherapeutics . Researchers utilize this compound as a critical tool for investigating novel pathways in cell cycle regulation, cytoskeleton dynamics, and for the development of new antimitotic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWAQWESJZYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303802
Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-02-6
Record name NSC162151
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Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl-3-(2-chloroethyl)urea: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Tert-butyl-3-(2-chloroethyl)urea is a fascinating, yet sparsely documented, aliphatic chloroethylurea. While its aromatic counterparts have been the subject of extensive research, particularly in the realm of oncology, this specific molecule presents a unique structural variation with the potential for novel chemical and biological activities. The presence of a reactive 2-chloroethyl group, a common pharmacophore in alkylating agents, combined with a sterically hindering tert-butyl group, suggests a nuanced reactivity profile.

This technical guide aims to provide a comprehensive overview of this compound, addressing its chemical structure, predicted properties, and plausible synthetic routes. By drawing upon established knowledge of related compounds, we will explore its potential as a research chemical and as a precursor for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and application of novel electrophilic compounds.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physicochemical properties. While experimental data for this compound is limited in publicly accessible literature, we can leverage computational predictions and knowledge of analogous structures to build a comprehensive profile.

Molecular Structure

This compound, with the chemical formula C₇H₁₅ClN₂O, features a central urea moiety asymmetrically substituted with a tert-butyl group at one nitrogen and a 2-chloroethyl group at the other.[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key predicted and known physicochemical properties of this compound and its constituent functional groups. These properties are crucial for understanding its solubility, stability, and potential for biological activity.

PropertyValue/InformationSource
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol [1]
Monoisotopic Mass 178.0873 Da[1]
Predicted XlogP 0.9[1]
CAS Number Not definitively assigned. PubChem CID: 294163.[1]
Appearance Likely a solid at room temperature.Inferred from related ureas.
Solubility Expected to have some solubility in polar organic solvents.Inferred from structure.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of unsymmetrical ureas is commonly achieved through the nucleophilic addition of an amine to an isocyanate.[2] In this case, the readily available tert-butyl isocyanate would serve as the electrophile, and 2-chloroethylamine (or its more stable hydrochloride salt) would act as the nucleophile.

Diagram 2: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product tert-butyl isocyanate tert-Butyl Isocyanate product This compound tert-butyl isocyanate->product Nucleophilic Addition 2-chloroethylamine 2-Chloroethylamine 2-chloroethylamine->product

Caption: Reaction scheme for the proposed synthesis.

Experimental Protocol (Proposed)

This protocol is a guideline based on similar urea syntheses and should be optimized for yield and purity.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to liberate the free amine. Stir for 15-30 minutes at room temperature.

  • Isocyanate Addition: Slowly add tert-butyl isocyanate (1 equivalent) to the reaction mixture. An exothermic reaction may occur, so cooling in an ice bath is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the two methylene groups of the chloroethyl moiety (triplets, in the range of 3.4-3.7 ppm), and the two N-H protons (broad signals).
¹³C NMR Resonances for the carbonyl carbon (~158 ppm), the carbons of the tert-butyl group, and the two methylene carbons of the chloroethyl group.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (the "amide I" band, ~1640 cm⁻¹), and N-H bending (the "amide II" band, ~1560 cm⁻¹).
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to [M+H]⁺ at m/z 179.0946 and/or [M+Na]⁺ at m/z 201.0765.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, based on its structural features, we can hypothesize its potential as a biologically active agent, likely with cytotoxic properties.

Alkylating Potential

The 2-chloroethyl group is a well-known alkylating moiety. Through neighboring group participation, the nitrogen atom can displace the chloride to form a highly reactive aziridinium ion intermediate.[3][4] This electrophilic species can then be attacked by nucleophiles, such as those found in biological macromolecules like DNA and proteins. This is the fundamental mechanism of action for many nitrogen mustard-based anticancer drugs.[5][6]

Diagram 3: Postulated Mechanism of Action

G cluster_compound This compound cluster_intermediate Reactive Intermediate cluster_target Biological Target cluster_outcome Cellular Outcome A Intramolecular Cyclization B Aziridinium Ion Formation A->B C Nucleophilic Residues (e.g., in proteins, DNA) B->C Electrophilic Attack D Alkylation of Target C->D E Disruption of Cellular Function D->E F Cytotoxicity E->F

Caption: Hypothesized pathway to cytotoxicity via alkylation.

Comparison with Aryl Chloroethylureas (CEUs)

Extensive research on N-aryl-N'-(2-chloroethyl)ureas (CEUs) has demonstrated their potential as anticancer agents.[5][6][7][8] Many of these compounds exert their cytotoxic effects by alkylating β-tubulin, leading to the disruption of microtubule dynamics and mitotic arrest.[5][6][7][8] Others have been shown to target the redox-regulating protein thioredoxin-1.[9]

The replacement of the aryl group in these established CEUs with a tert-butyl group in this compound is a significant structural modification. The bulky and electron-donating nature of the tert-butyl group, in contrast to the electronic and steric properties of an aryl ring, would likely influence the compound's reactivity, protein binding affinity, and overall biological activity. It is plausible that this compound could exhibit a different target profile and potency compared to its aromatic counterparts.

Toxicology

Specific toxicological data for this compound are not available. However, as a potential alkylating agent, it should be handled with extreme caution. Compounds containing the 2-chloroethylamino moiety are often associated with mutagenicity and cytotoxicity.[10] The tert-butyl group may influence its metabolic profile and overall toxicity. A thorough toxicological assessment, including assays for mutagenicity (e.g., Ames test) and cytotoxicity in various cell lines, would be a critical step in the evaluation of this compound for any potential therapeutic application.

Conclusion and Future Directions

This compound represents an under-explored area within the broader class of chloroethylureas. While a lack of direct experimental data necessitates a predictive and comparative approach to its characterization, its structure suggests a high potential for biological activity.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectral characterization are essential for enabling further research.

  • Biological Screening: A comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as an anticancer agent.

  • Mechanism of Action Studies: Investigating its potential to alkylate biological macromolecules, such as tubulin or thioredoxin-1, would elucidate its mechanism of action and differentiate it from known CEUs.

  • Toxicological Profiling: A thorough assessment of its toxicological properties is crucial for determining its safety profile and potential for further development.

By addressing these key research areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel chemical probes and therapeutic agents.

References

  • BenchChem. (2025). Physicochemical Properties of 2-Chloroethylamine: A Technical Guide. BenchChem.
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  • Lacroix, J., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(6), 963-973.
  • Gaudreault, R. C., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(6), 963-973.
  • BenchChem. (2025).
  • Moreau, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.
  • Moreau, E., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.
  • Moreau, E., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.
  • Chem-Impex. (n.d.). 2-Chloroethylamine hydrochloride, 70% Wt aqueous solution.
  • Fortin, J. S., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 86(4), 336-348.
  • Sigma-Aldrich. (n.d.). 1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea.
  • Edmund, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(24), 5897.
  • Organic Syntheses. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • ITW Reagents. (n.d.). 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet.
  • Brainly. (2023, August 14). Draw the curved arrows to complete the reaction mechanism of the following reaction.
  • Merck Millipore. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.
  • Ito, A., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
  • PubChemLite. (n.d.). 1-tert-butyl-3-(2-chloroacetyl)urea.
  • Scilit. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.
  • Shudo, K., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-86.
  • Shudo, K., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-86.
  • Süli-Vargha, H., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)
  • PubChem. (n.d.). Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester).
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  • Smith, M. T., et al. (1987). Cytotoxicity of N,N-bis(2-chloroethyl)-N-nitrosourea in hypoxic rat hepatocytes. Biochemical Pharmacology, 36(19), 3299-3304.
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  • PubChem. (n.d.). 1-t-Butyl-3-ethyl urea.
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Sources

Rational Design, Synthesis, and Characterization of 1-Tert-butyl-3-(2-chloroethyl)urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 1-tert-butyl-3-(2-chloroethyl)urea (CAS 13908-02-6) serves as a vital bifunctional chemical building block. Characterized by an aliphatic, lipophilic tert-butyl moiety on one terminus and a highly reactive 2-chloroethyl alkylating arm on the other, this intermediate is highly relevant in the synthesis of pharmacological agents, specifically in the development and screening of chloroethylnitrosoureas (CENUs) designed for antineoplastic (anti-cancer) activity[1].

This whitepaper analyzes the molecular anatomy, details a highly robust, self-validating synthetic methodology, and outlines strict characterization parameters for verified batch reproducibility.

Molecular Anatomy and Pharmacological Context

The architectural logic of this compound is based on combining target accessibility with payload delivery.

  • The tert-Butyl Core: The bulky

    
     group drastically modulates the lipophilicity (predicted 
    
    
    
    ) and steric profile of the molecule[2]. In downstream drug development, lipophilicity is the driving force enabling the molecule to cross the blood-brain barrier (BBB), a critical requirement for treating gliomas and other central nervous system malignancies[1].
  • The 2-Chloroethyl Arm: This terminal chain acts as a pro-pharmacophore. While relatively stable as a urea derivative, subsequent nitrosation (forming a nitrosourea) transforms this arm into a highly reactive chloroethyl diazonium ion capable of cross-linking DNA via

    
    -guanine alkylation, thereby inducing apoptosis in rapidly dividing cells[1].
    

PharmacologicalPathway Urea This compound (Stable Precursor) Nitrosation Nitrosation (NaNO2, HCOOH) Urea->Nitrosation CENU Chloroethylnitrosourea (CENU) (Active Prodrug) Nitrosation->CENU Decomp In Vivo Decomposition (Aqueous Media, pH 7.4) CENU->Decomp Alkylating Chloroethyl Diazonium Cation (Electrophilic Species) Decomp->Alkylating  Hydrolysis DNA DNA Cross-linking (Cytotoxicity / Apoptosis) Alkylating->DNA  Alkylates O6-Guanine

Pathway showing the nitrosation of chloroethylurea and subsequent DNA cross-linking mechanism.

Retrosynthetic Strategy & Reaction Kinetics

The synthesis of asymmetrical ureas is generally approached via the reaction of an isocyanate with an amine. To synthesize this compound, two primary disconnections are theoretically possible:

  • tert-Butyl isocyanate + 2-chloroethylamine hydrochloride.

  • 2-Chloroethyl isocyanate + tert-butylamine.

Causality in Synthesis Selection: We prioritize Route 2 . 2-Chloroethyl isocyanate is a commercially accessible, exceptionally reactive electrophile. When paired with tert-butylamine—a strongly nucleophilic primary amine—the reaction proceeds rapidly. More importantly, using the free tert-butylamine base prevents the need for auxiliary bases (like Triethylamine) required in Route 1 to liberate the 2-chloroethylamine from its hydrochloride salt[3]. Avoiding auxiliary bases simplifies the purification phase and eliminates the risk of base-catalyzed aziridine formation (intramolecular cyclization of the chloroethyl chain).

SynthesisWorkflow A Reactant 1: tert-Butylamine D Nucleophilic Addition: 0-5 °C (Thermal Control) A->D B Reactant 2: 2-Chloroethyl isocyanate B->D C Solvent & Environment: Dry THF, N2 Atmosphere C->D E Crude Product: Evaporation & Isolation D->E F Purified Compound: This compound E->F

Step-by-step synthetic workflow for this compound via nucleophilic addition.

Experimental Methodology: A Self-Validating Protocol

This procedural design is built to act as a self-validating system; physical phase shifts and temperature controls ensure that kinetic byproducts are mathematically suppressed.

Materials Required:

  • tert-Butylamine (1.05 equivalents)

  • 2-Chloroethyl isocyanate (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation & Inertion: Dissolve tert-butylamine in anhydrous THF (e.g.,

    
    ) within a flame-dried, round-bottom flask equipped with a magnetic stirrer and addition funnel. Purge with 
    
    
    
    to prevent water-induced hydrolysis of the isocyanate into a symmetrical urea.
  • Thermal Equilibration: Submerge the reaction flask into an ice-water bath to achieve an internal temperature of

    
    [3]. Causality: At ambient temperatures, the nucleophilic attack of the amine on the primary chloride (
    
    
    
    ) begins to compete with the attack on the isocyanate carbonyl, leading to impurities. Maintaining
    
    
    enforces exclusive regioselectivity toward the isocyanate.
  • Electrophilic Addition: Dissolve 2-chloroethyl isocyanate in an equal volume of anhydrous THF and load it into the addition funnel. Introduce the isocyanate solution dropwise over 30 minutes. Causality: Dropwise addition ensures a constant excess of the amine locally, avoiding isocyanate dimerization while preventing dangerous exothermic runaway.

  • Reaction Propagation: After complete addition, remove the ice bath. Allow the system to warm to ambient room temperature (

    
    ) and stir for 12–15 hours to ensure full conversion[3].
    
  • Isolation: Evaporate the THF solvent under reduced pressure (

    
    ) to yield the crude dry residue. Recrystallize the residue from hot acetonitrile or an ethyl acetate/hexane gradient to obtain pristine white crystals[3].
    

Comprehensive Characterization and Data Profiling

Verification of the synthesized compound relies on observing distinct diagnostic markers across analytical platforms.

Quantitative Chemical Profiling

The molecular data generated by ESI-MS provides the first validation gate. Notably, mass spectrometry of this compound yields distinct isotopic signatures (


 at 

and a

peak at

in a 3:1 ratio) confirming the presence of the single isotopic chlorine atom (

vs

)[2].

Table 1: Physicochemical and Mass Spectrometry Profiling

Property / AdductValuePrimary Diagnostic Function
Molecular Formula

Stoichiometric validation
Monoisotopic Mass

Base measurement for ESI-MS
Predicted logP

Pharmacokinetic lipid solubility index



Primary ESI positive mode confirmation
Predicted CCS


Ion mobility separation parameter

(Note: Predicted spectral adduct data derived from PubChemLite database modeling for CAS 13908-02-6[2])

Diagnostic NMR Shifts (Self-Validating Benchmarks)

To guarantee structural integrity, Proton Nuclear Magnetic Resonance (


-NMR) serves to identify the exact spatial geometry.

Table 2: Diagnostic


-NMR Shifts (

,

)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale / Causality


Singlet9H

Massive singlet confirms the preservation of the bulky tert-butyl steric group without fragmentation.


Multiplet/Quad2H

Deshielded directly by the urea nitrogen. Coupling occurs with the adjacent methylene and the exchangeable

proton.


Triplet2H

Deshielded heavily by the highly electronegative chlorine atom; confirms the preservation of the alkylating arm.


Broad S2H

Typical urea

shifts; susceptible to deuterium exchange (disappears upon addition of

).

References

  • Title: CAS 13908-02-6 | Sigma-Aldrich - MilliporeSigma: this compound. Source: sigmaaldrich.com. URL:

  • [2] Title: this compound - PubChemLite. Source: uni.lu. URL:

  • [1] Title: In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed. Source: nih.gov. URL:

  • [3] Title: 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - ChemicalBook. Source: chemicalbook.com. URL:

Sources

An In-Depth Technical Guide to Assessing the In Vitro Cytotoxicity of 1-Tert-butyl-3-(2-chloroethyl)urea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the anticancer potential of 1-Tert-butyl-3-(2-chloroethyl)urea (TBCNU). We move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and reproducible evaluation of this promising cytotoxic agent.

Introduction: The Therapeutic Potential of Chloroethyl Ureas

This compound (TBCNU) belongs to the class of aryl chloroethyl ureas (CEUs), which are synthetic compounds developed as potential anticancer agents.[1] Structurally related to the well-established nitrosoureas like carmustine (BCNU) and lomustine (CCNU), TBCNU is an alkylating agent designed to induce cytotoxicity in rapidly proliferating cancer cells.[2][3] The core scientific premise is that the 2-chloroethyl group can form highly reactive intermediates that chemically modify crucial cellular macromolecules, primarily DNA, leading to cell death.[4][5]

This guide will detail the established mechanisms of action for this class of compounds and provide validated, step-by-step protocols to quantify the cytotoxicity of TBCNU and elucidate its specific effects on cell fate and cell cycle progression.

Postulated Mechanism of Action

The cytotoxic effects of TBCNU and related chloroethyl compounds are believed to be multifactorial, primarily revolving around the induction of extensive DNA damage. However, emerging evidence also points to effects on key cellular redox systems.

DNA Alkylation and Interstrand Cross-Linking

The canonical mechanism for chloroethylating agents is their ability to alkylate DNA.[4] Upon entering the cell, TBCNU is thought to non-enzymatically decompose to form a reactive chloroethyl carbonium ion.[3] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine.[4]

The initial alkylation event (monoadduct formation) can be followed by a second reaction where the chlorine atom is displaced, leading to the formation of a covalent bond with a base on the complementary DNA strand. This creates a highly cytotoxic DNA interstrand cross-link (ICL).[3][6] These ICLs physically prevent the separation of the DNA double helix, thereby stalling critical cellular processes like DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[4][5]

G cluster_0 Cellular Uptake cluster_1 Bioactivation & DNA Damage Cascade cluster_2 Cellular Consequences TBCNU TBCNU Enters Cell Decomposition Spontaneous Decomposition TBCNU->Decomposition CarboniumIon Formation of Chloroethyl Carbonium Ion Decomposition->CarboniumIon Monoadduct DNA Monoadduct Formation (Alkylation of Guanine) CarboniumIon->Monoadduct Reacts with DNA ICL DNA Interstrand Cross-Link (ICL) Monoadduct->ICL Second Alkylation Event Stall Replication & Transcription Stall ICL->Stall Arrest Cell Cycle Arrest (e.g., G2/M Phase) Stall->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Caption: Postulated DNA alkylation and cross-linking pathway of TBCNU.
Inhibition of Thioredoxin System

Beyond direct DNA damage, some CEUs have been shown to covalently bind to and inhibit Thioredoxin-1 (TRX1).[1] TRX1 is a critical antioxidant protein that regulates cellular redox balance and is often overexpressed in cancer cells. By binding to TRX1, CEUs can abrogate its nuclear translocation, disrupting the cell's ability to manage oxidative stress and potentially sensitizing it to the cytotoxic effects of DNA damage.[1][7] This represents a secondary, yet potentially synergistic, mechanism of action.

Core Protocol: Quantifying In Vitro Cytotoxicity

The foundational experiment to evaluate a novel compound is the determination of its dose-dependent cytotoxicity. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, primarily via mitochondrial dehydrogenases.[9][10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_workflow MTT Assay Protocol start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells incubate_adhesion 2. Incubate (24h) for cell adhesion plate_cells->incubate_adhesion add_drug 3. Add TBCNU (serial dilutions) incubate_adhesion->add_drug incubate_treatment 4. Incubate (48-72h) for treatment add_drug->incubate_treatment add_mtt 5. Add MTT Reagent (e.g., 4h incubation) incubate_treatment->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (~570 nm) solubilize->read_absorbance analyze 8. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology

Materials:

  • Selected cancer cell line(s) (e.g., LoVo, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • TBCNU stock solution (dissolved in DMSO, stored at -20°C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: Harvest exponentially growing cells and perform a cell count. Dilute the cells to an optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and plate into a 96-well plate.[11][12]

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. An initial cell titration experiment is recommended for each cell line.[11]

  • Adhesion Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and resume normal growth.[12]

  • Compound Treatment: Prepare serial dilutions of TBCNU in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the TBCNU dilutions. Include "vehicle control" wells containing only the medium with DMSO.

  • Treatment Incubation: Incubate the cells with the compound for a defined period, typically 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[13]

    • Causality Check: This incubation allows viable cells to metabolize the MTT into formazan crystals. The 4-hour duration is usually sufficient for visible precipitate formation without causing artifacts.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Representative Data Presentation

The results of a cytotoxicity assay should be summarized to clearly present the dose-dependent effect of the compound.

Cancer Cell LineTBCNU Concentration (µM)% Viability (Mean ± SD)
LoVo (Colon) 0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
1.078.6 ± 6.2
4.0 51.3 ± 3.8
10.022.4 ± 2.9
100.05.1 ± 1.5
A549 (Lung) 0 (Vehicle)100 ± 5.3
0.198.1 ± 4.7
1.085.3 ± 5.9
10.048.9 ± 4.1
50.015.7 ± 3.3
100.06.8 ± 2.1

Note: Data are hypothetical for illustrative purposes. An IC₅₀ of ~4 µM is suggested for LoVo cells based on related compounds.[2]

Protocols for Mechanistic Elucidation

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Flow cytometry-based assays are indispensable for this purpose.

Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these apoptotic cells.[15] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14][16]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with TBCNU at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included.[15]

  • Washing: Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[16]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Results Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

DNA-damaging agents frequently cause cell cycle arrest at specific checkpoints, most commonly G2/M.[18] This assay quantifies the DNA content of cells to determine their distribution throughout the cell cycle phases (G0/G1, S, and G2/M).[19]

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[20]

    • Causality Check: Ethanol fixation permeabilizes the cells and preserves DNA integrity, which is crucial for stoichiometric PI staining.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19]

    • Causality Check: RNase A is essential because PI can also bind to double-stranded RNA; its inclusion ensures that the signal comes exclusively from DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence will show distinct peaks for G0/G1 (2n DNA) and G2/M (4n DNA) populations.[20]

Analysis_Workflow cluster_prep Sample Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Treat Treat Cells with TBCNU (e.g., 24-48h) Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain_Annexin Stain with Annexin V / PI (Live Cells) Wash->Stain_Annexin For Apoptosis Fix Fix with Cold Ethanol Wash->Fix For Cell Cycle Analyze_Apop Flow Cytometry Analysis (Apoptotic Populations) Stain_Annexin->Analyze_Apop Stain_PI Stain with PI / RNase A Fix->Stain_PI Analyze_CC Flow Cytometry Analysis (Cell Cycle Phases) Stain_PI->Analyze_CC

Caption: Integrated workflow for mechanistic cell death and cell cycle analysis.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer activity. The provided protocols, grounded in established scientific principles, serve as a reliable starting point for this evaluation.

Future work should aim to confirm DNA interstrand cross-link formation directly (e.g., via alkaline elution or comet assays) and investigate the compound's effects on the thioredoxin system through Western blotting and activity assays. A thorough understanding of TBCNU's molecular pharmacology is essential for its continued development as a potential therapeutic agent.

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • PubMed. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay.
  • PubMed. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carmustine?.
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • PubMed. (1980). Mechanism of action of the nitrosoureas--IV. Reactions of bis-chloroethyl nitrosourea and chloroethyl cyclohexyl nitrosourea with deoxyribonucleic acid. Biochemical Pharmacology.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • University of Chicago. (n.d.). Cell Cycle Analysis.
  • RSC Publishing. (2014, November 28). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity.
  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • ResearchGate. (n.d.). Illustration of the mechanism of action of the alkylating agent BCNU on a tumor cell.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • ResearchGate. (2025, August 9). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation.
  • Sigma-Aldrich. (n.d.). 1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea.
  • PubMed. (1990, August 13). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase.

Sources

An In-Depth Technical Guide to the Antineoplastic Activity of Aryl Chloroethyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl chloroethyl ureas (CEUs) represent a promising class of synthetic compounds that have demonstrated significant antineoplastic activity in preclinical studies. Structurally, they are characterized by an aryl group and a reactive 2-chloroethyl urea moiety. This unique chemical architecture allows them to function as "soft" alkylating agents, a property that distinguishes them from classical "hard" alkylating agents like nitrogen mustards. While traditional alkylating agents primarily target DNA, leading to genotoxicity, CEUs exhibit a more nuanced mechanism of action, primarily targeting specific cellular proteins. This targeted approach offers the potential for improved therapeutic indices and reduced side effects. This technical guide provides a comprehensive overview of the current understanding of aryl chloroethyl urea derivatives, including their mechanism of action, structure-activity relationships, synthesis, and preclinical evaluation.

Mechanism of Antineoplastic Action

The anticancer activity of aryl chloroethyl urea derivatives stems from their ability to act as selective protein alkylating agents. Unlike traditional chemotherapeutics that cause widespread DNA damage, CEUs covalently modify specific amino acid residues on target proteins, leading to the disruption of their function and the induction of cell death. Two primary protein targets have been identified for distinct subsets of CEUs: β-tubulin and thioredoxin-1 (Trx-1) .

Targeting the Cytoskeleton: Alkylation of β-Tubulin

A significant subset of aryl chloroethyl ureas exerts its antimitotic effect by directly targeting β-tubulin, a critical component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

CEUs have been shown to covalently bind to β-tubulin, leading to microtubule depolymerization.[1] This alkylation event has been pinpointed to the cysteine-239 (Cys239) residue within the colchicine-binding site of β-tubulin.[2] The covalent modification of this specific residue disrupts the normal polymerization and depolymerization cycle of microtubules, ultimately leading to mitotic arrest and cell death.[1] The selectivity for β-tubulin over other cellular nucleophiles contributes to the "soft" alkylating nature of these compounds.

cluster_0 Aryl Chloroethyl Urea Derivative cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences CEU Aryl Chloroethyl Urea (CEU) Tubulin β-Tubulin CEU->Tubulin Alkylation of Cys239 Microtubule Microtubule Polymerization Tubulin->Microtubule Assembly Disruption Microtubule Depolymerization Tubulin->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces caption Mechanism of Action via β-Tubulin Alkylation.

Figure 1: Diagram illustrating the mechanism of action of aryl chloroethyl urea derivatives that target β-tubulin.

Modulating Redox Homeostasis: Targeting Thioredoxin-1

Another class of CEUs exhibits its anticancer effects through the alkylation of thioredoxin-1 (Trx-1), a key enzyme in the cellular antioxidant system. Trx-1 plays a crucial role in maintaining redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Specific CEU derivatives have been shown to covalently bind to Trx-1.[3] Interestingly, this alkylation does not primarily target the active site cysteine residues of Trx-1, suggesting a unique mechanism of inhibition.[4] Instead of directly inhibiting its enzymatic activity, these CEUs prevent the nuclear translocation of Trx-1.[3] The sequestration of Trx-1 in the cytoplasm disrupts its function in regulating transcription factors and other nuclear proteins involved in cell proliferation and survival, leading to cell cycle arrest in the G0/G1 phase.[5]

cluster_0 Aryl Chloroethyl Urea Derivative cluster_2 Cellular Consequences CEU Aryl Chloroethyl Urea (CEU) Trx1_cyto Cytoplasmic Trx-1 CEU->Trx1_cyto Covalent Binding Inhibition Inhibition of Nuclear Translocation Trx1_nuclear Nuclear Trx-1 Trx1_cyto->Trx1_nuclear Arrest Cell Cycle Arrest (G0/G1 Phase) Inhibition->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces caption Mechanism of Action via Thioredoxin-1 Modulation.

Figure 2: Diagram illustrating the mechanism of action of aryl chloroethyl urea derivatives that target thioredoxin-1.

Structure-Activity Relationships (SAR)

The biological activity of aryl chloroethyl urea derivatives is highly dependent on the nature and position of substituents on the aryl ring. Systematic SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[1][6]

Key SAR findings include:

  • Aryl Substituents:

    • Bulky, lipophilic groups at the para position of the phenyl ring, such as tert-butyl or cyclohexyl, generally enhance cytotoxic activity.[6][7]

    • Halogen substitution at the para position can also contribute to increased potency.[6]

    • The nature of the aryl substituent influences the selectivity towards either β-tubulin or Trx-1. CEUs with fused aromatic rings or aliphatic chains tend to alkylate β-tubulin, while those with cycloalkyl or cycloalkoxy groups are more likely to inhibit Trx-1 nuclear translocation.[5]

  • Urea Moiety: The exocyclic urea functional group is essential for activity.[6]

  • Chloroethyl Group: The N'-(2-chloroethyl) moiety is the reactive pharmacophore responsible for alkylation and is crucial for cytotoxicity.[6] Introduction of a branched alkylating chain, such as the N'-(1-methyl-2-chloro)ethyl group, can significantly enhance cytotoxic activity.[1]

Compound/DerivativeAryl SubstituentTargetIn Vitro Activity (IC50/GI50)Reference
4-tert-butyl-CEU4-tert-butylβ-tubulin4 µM (LoVo cells)[7]
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate4-(3-carbomethoxypropyl)phenylNot specified28 µM (LoVo cells)[7]
4-methyl-CEU4-methylNot specified20 µM (LoVo cells)[7]
N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU)4-iodoβ-tubulin~10 µM (CT-26 cells)[3]

Table 1: Summary of in vitro activities of selected aryl chloroethyl urea derivatives.

Synthesis of Aryl Chloroethyl Urea Derivatives

The synthesis of N-aryl-N'-(2-chloroethyl)ureas is typically achieved through a straightforward nucleophilic addition reaction between a substituted aniline and 2-chloroethyl isocyanate.[8]

General Synthetic Protocol

cluster_0 Reactants cluster_1 Reaction cluster_2 Product Aniline Substituted Aniline Stirring Stirring at Room Temperature Aniline->Stirring Isocyanate 2-Chloroethyl Isocyanate Isocyanate->Stirring Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Stirring Product N-Aryl-N'-(2-chloroethyl)urea Stirring->Product caption General Synthetic Scheme for Aryl Chloroethyl Ureas.

Figure 3: General workflow for the synthesis of N-aryl-N'-(2-chloroethyl)ureas.

Step-by-Step Methodology: Synthesis of N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea

This protocol is a representative example for the synthesis of a potent aryl chloroethyl urea derivative.

  • Preparation of Reactant Solution: Dissolve 1.0 equivalent of 4-tert-butylaniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-chloroethyl isocyanate dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Evaluation of Antineoplastic Activity

In Vitro Cytotoxicity Assays

The initial screening of aryl chloroethyl urea derivatives for anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

4.1.1. MTT/SRB Assay Protocol
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aryl chloroethyl urea derivative (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B (SRB) solution. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution. Measure the absorbance at the appropriate wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value by plotting a dose-response curve.

In Vivo Antitumor Efficacy Studies

Promising candidates from in vitro screening are further evaluated for their antitumor efficacy in vivo using animal models, most commonly xenograft models in immunocompromised mice.[9]

4.2.1. Subcutaneous Xenograft Model Protocol
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the aryl chloroethyl urea derivative to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle. The dosing schedule can vary (e.g., daily, every other day) for a specified duration.[7]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment cluster_3 Evaluation Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Implantation Cell_Culture->Implantation Mice Immunocompromised Mice Mice->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug/Vehicle Administration Randomization->Treatment Measurement Tumor Measurement & Animal Monitoring Treatment->Measurement Endpoint Endpoint Analysis Measurement->Endpoint caption Workflow for In Vivo Antitumor Efficacy Evaluation.

Figure 4: A generalized workflow for evaluating the in vivo antitumor efficacy of aryl chloroethyl urea derivatives using a subcutaneous xenograft model.

Potential Mechanisms of Resistance

While aryl chloroethyl ureas have shown promise in preclinical models, the potential for cancer cells to develop resistance remains a critical consideration. Based on their mechanisms of action, several potential resistance mechanisms can be postulated:

  • Alterations in Drug Targets:

    • Tubulin Mutations: Mutations in the gene encoding β-tubulin could alter the structure of the Cys239 binding site, thereby reducing the affinity of the CEU for its target.

    • Overexpression of β-Tubulin Isotypes: Increased expression of β-tubulin isotypes that are less sensitive to the drug could confer resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Enhanced Drug Metabolism/Detoxification: Increased activity of detoxification enzymes, such as glutathione S-transferases (GSTs), could lead to the conjugation and inactivation of the chloroethyl urea moiety.

  • Alterations in the Thioredoxin System: For CEUs targeting Trx-1, upregulation of the thioredoxin system or compensatory antioxidant pathways could potentially counteract the effects of the drug.

Future Perspectives and Clinical Development

Aryl chloroethyl urea derivatives represent a versatile class of antineoplastic agents with distinct mechanisms of action that differentiate them from many conventional chemotherapeutics. Their ability to selectively target cellular proteins like β-tubulin and thioredoxin-1 offers a promising avenue for the development of more targeted and less toxic cancer therapies.

To date, there is no publicly available information indicating that any aryl chloroethyl urea derivatives have entered clinical trials. Further preclinical development, including comprehensive toxicology studies and the identification of predictive biomarkers of response, will be necessary to advance these promising compounds into clinical evaluation. Future research should also focus on optimizing the drug-like properties of these molecules to enhance their pharmacokinetic profiles and in vivo efficacy. The development of derivatives that can overcome potential resistance mechanisms will also be a critical area of investigation.

References

  • Mounetou, E., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]

  • Legault, J., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research, 60(4), 985-991. [Link]

  • Fortin, J. S., et al. (2008). Selective alkylation of beta(II)-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

  • Petitclerc, E., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 97(10), 1396-1404. [Link]

  • Petitclerc, E., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 97(10), 1396-1404. [Link]

  • Gaudreault, R. C., et al. (1994). Lack of cross-resistance to a new cytotoxic arylchloroethyl urea in various drug-resistant tumor cells. Anti-Cancer Drugs, 5(1), 65-70. [Link]

  • Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598. [Link]

  • Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]

  • Nagasawa, H. T., et al. (2009). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 57(11), 1251-1255. [Link]

  • Anonymous. (2014). IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. Experimental Oncology, 36(2), 88-94. [Link]

Sources

Structure-activity relationship of 1-aryl-3-(2-chloroethyl)ureas

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-Aryl-3-(2-Chloroethyl)Ureas (CEUs)

Introduction: The Evolution of Alkylating Antineoplastics

For decades, classic bifunctional alkylating agents, such as nitrogen mustards (chlorambucil) and nitrosoureas (carmustine/BCNU), have served as cornerstones of antineoplastic therapy. However, these "hard" alkylators are non-specific, spontaneously generating highly reactive carbonium ions and isocyanates that indiscriminately cross-link DNA[1]. This mechanism inherently leads to severe off-target genotoxicity, culminating in dose-limiting myelosuppression and the eventual emergence of chemoresistance.

To circumvent this limitation, rational drug design led to the synthesis of 1-aryl-3-(2-chloroethyl)ureas (CEUs) . Pioneered by research teams including René C. Gaudreault and colleagues, CEUs lack the reactive nitroso group characteristic of classical nitrosoureas[1][2]. Functioning strictly as "soft" alkylating agents, CEUs preferentially form covalent bonds with specific protein nucleophiles—most notably the sulfhydryl groups of β-tubulin—rather than the nitrogenous bases of DNA[1]. This mechanistic divergence provides a unique therapeutic profile, selectively disrupting the cytoskeleton while maintaining efficacy against multi-drug resistant phenotypes, including Cell Adhesion-Mediated Drug Resistance (CAM-DR)[3].

Core Mechanism of Action

Unlike canonical tubulin binders (e.g., paclitaxel or vinca alkaloids) that bind via reversible electrostatic interactions, CEUs irreversibly modify their target. By covalently alkylating β-tubulin, they physically obstruct the thermodynamic assembly of tubulin heterodimers into microtubules[1]. This loss of cytoskeletal integrity stalls dividing cells in the G2/M transition phase, subsequently triggering an intrinsic apoptotic cascade[1][2].

MOA CEU 1-Aryl-3-(2-chloroethyl)urea (CEU Core) Target β-Tubulin Alkylation (Soft Electrophilic Attack) CEU->Target MT Microtubule Depolymerization (Loss of Cytoskeleton Integrity) Target->MT CellCycle Cell Cycle Arrest (G2/M Phase Blockade) MT->CellCycle Apoptosis Apoptotic Cascade (Cell Death) CellCycle->Apoptosis

Mechanism of action: CEU-mediated β-tubulin alkylation triggering G2/M cell cycle arrest.

Structure-Activity Relationship (SAR) of CEUs

Deciphering the SAR of CEUs requires an understanding of their bifunctional nature. The molecule can be conceptually divided into two functional domains: a pharmacophore responsible for chemical reactivity and a hydrophobic anchor responsible for target affinity[1].

Region A: The 1-Aryl Moiety (Target Affinity)

The aryl ring is crucial for positioning the molecule within the hydrophobic pocket of β-tubulin. Unsubstituted phenyl rings yield essentially inactive compounds (IC50 > 140 µM) due to a lack of binding affinity[1]. Incorporating electron-donating, bulky lipophilic substituents at the para-position—such as tert-butyl (4-tBCEU), sec-butyl (4-sBCEU), or iso-propyl (4-iPCEU)—drastically lowers the IC50 into the low micromolar range (2–11.6 µM)[1][4]. Conversely, substituting the ring with polar groups (like a 4-methoxy) prevents sufficient target engagement and neutralizes cytotoxicity[1].

Region B: The 3-(2-Chloroethyl)urea Pharmacophore (Reactivity)

The 2-chloroethylurea moiety is the engine of the drug's soft alkylating capability[1]. The urea linkage provides critical hydrogen bonding while the terminal chlorine acts as a leaving group during the nucleophilic attack by tubulin. Structurally modifying this region by replacing the chlorine atom with an inert alkyl group (e.g., substituting the 2-chloroethyl group for a simple ethyl group to form 4-tBEU) completely abolishes both the molecule's alkylating potential and its subsequent biological activity[1].

SAR Core 1-Aryl-3-(2-chloroethyl)urea Central Scaffold RegionA 1-Aryl Moiety Hydrophobic anchor Core->RegionA RegionB 3-(2-Chloroethyl)urea Pharmacophore for soft alkylation Core->RegionB Bulk Para-Alkyl Substitution Enhances potency (e.g., t-Butyl) RegionA->Bulk Polar Polar/No Substitution Abolishes/reduces activity RegionA->Polar Dechloro Removal of Chlorine Abolishes alkylation & cytotoxicity RegionB->Dechloro

SAR logic tree isolating the pharmacological contributions of the CEU aryl and urea moieties.

Quantitative Summary of Alkylation Potency and Cytotoxicity

To fully contextualize the SAR, we benchmark the standard alkylation rate constant (


) alongside the biological IC50. Interestingly, general alkylation potency does not correlate linearly with cytotoxicity. While all active CEUs require an alkylating capacity, their specific potency is strictly bottlenecked by the hydrophobic affinity granted by the aryl moiety[1].
CompoundSubstitutionAlkylation Profile (

)
Mean Cellular IC50Pharmacological Effect
4-tBCEU 4-tert-butylSoft Alkylator~11.6 µMArrests cell cycle; potent microtubule depolymerization
4-iPCEU 4-iso-propylSoft Alkylator~2.0 µMHighly potent tubulin inhibition
4-sBCEU 4-sec-butylSoft Alkylator~2.0 µMHighly potent tubulin inhibition
Unsubstituted CEU NoneSoft Alkylator>140 µMClinically inactive; poor target affinity
4-Methoxy-CEU 4-methoxy (Polar)Soft Alkylator>140 µMClinically inactive; disrupted hydrophobic bonding
4-tBEU 4-tert-butyl (No Chlorine)Non-Alkylating >140 µMInactive; pharmacophore disabled
Chlorambucil (Control)N/AHard Alkylator (~13x

)
VariableSystemic DNA cross-linking

(Data derived from Gaudreault et al. structure-activity profiles[1][4])

Self-Validating Experimental Methodologies

Validating a novel CEU requires an integrated experimental pipeline that definitively links chemical reactivity to phenotypic outcome. The procedures below emphasize the core causality behind each step.

Workflow Start Synthesize Candidate CEU Derivative InVitro Cytotoxicity Assay (MTT) Determines Cellular IC50 Start->InVitro ChemAssay NBP Alkylation Assay Calculates Rate Constant (K') Start->ChemAssay BioAssay Tubulin Polymerization Validates Target Engagement Start->BioAssay Analysis SAR Integration Correlate Alkylation & Hydrophobicity InVitro->Analysis ChemAssay->Analysis BioAssay->Analysis

Integrated multiparametric experimental workflow for validating CEU derivatives.

Protocol 4.1: Soft Alkylation Kinetic Assay (NBP Assay)

Objective & Causality : To quantify the purely chemical "soft" alkylating potential of a synthesized CEU. 4-(4-nitrobenzyl)pyridine (NBP) acts as a standard nucleophilic surrogate. By observing its transformation under alkaline conditions, we can isolate the function of the 2-chloroethylurea group independent of the molecule's overall biological transport limitations[4].

  • Reagent Preparation : Dissolve the test CEU in a compatible organic co-solvent (e.g., ethylene glycol or acetone) to overcome the extreme hydrophobicity of active derivatives. Dissolve NBP in an aqueous HEPES buffer (pH 7.4) to mimic physiological pH.

  • Kinetic Incubation : Mix the CEU and NBP solutions in a sealed vial and incubate in a heated block at exactly 37°C.

  • Timed Sampling & Alkaline Quench : At 10-minute intervals over a 2-hour period, extract an aliquot. Immediately quench the reaction with a strong alkaline base (e.g., piperidine or triethylamine). Why? The alkylated NBP intermediate remains colorless until it is deprotonated by the base, which forces the molecule into a highly conjugated, blue-purple chromophore state.

  • Spectrophotometry : Read the absorbance of the quenched aliquot immediately at 540 nm.

  • Data Analysis : Plot absorbance versus time. The resulting pseudo-first-order rate constant (

    
    ) generated by linear regression objectively categorizes the compound's reactivity alongside hard alkylators like chlorambucil[4].
    
Protocol 4.2: In Vitro Tubulin Polymerization Assembly

Objective & Causality : To demonstrate that the primary mechanism of observed cytotoxicity is the direct physical prevention of microtubule assembly, rather than secondary DNA-damage pathways.

  • Tubulin Preparation : Utilize purified bovine brain tubulin. Suspend at a concentration of 2–3 mg/mL in an assembly-optimized PEM buffer (PIPES, EGTA, Magnesium chloride) supplemented with 1 mM GTP.

  • Cold Nucleation Suppression : Keep all reagents and microplates strictly on ice (4°C). Why? Tubulin heterodimers are thermodynamically incapable of spontaneous polymerization at low temperatures, ensuring all samples begin at baseline zero.

  • Compound Incubation : Introduce 10–50 µM of the candidate CEU (e.g., 4-tBCEU), maintaining a concurrent vehicle control well (DMSO < 1%).

  • Thermal Shift & Reading : Transfer the microplate rapidly into a pre-warmed 37°C spectrophotometer. Read absorbance at 340 nm continuously for 60 minutes.

  • Observation : The thermal shift provides the energy required for microtubule assembly. The vehicle control will yield a classic sigmoidal turbidity curve (reflecting lag/nucleation, log/elongation, and plateau/steady-state phases). Active CEUs will permanently flatten this curve by covalently disrupting the tubulin interfaces[1].

References

1.[1] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1. AACR Journals. [Link] 2.[2] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1 (Author Page: René C.-Gaudreault). AACR Journals. [Link] 3.[3] Publications scientifiques - Activité biologique des produits naturels. Blogspot / LASEVE Research. [Link] 4.[4] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1 (Table 1: SAR Relationships). AACR Journals. [Link]

Sources

Structural and Mechanistic Guide to Chloroethyl Urea (CEU) Derivatives Targeting Thioredoxin-1 (TRX1) and Prohibitin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Paradigm Shift in Alkylating Agents

Historically, alkylating chemotherapeutics—such as carmustine and chlorambucil—have been classified as "strong" or "hard" electrophiles. While effective at indiscriminately modifying highly nucleophilic targets like DNA and glutathione, their broad reactivity often results in severe systemic toxicity and triggers aggressive chemoresistance pathways.

A newer class of rationally designed Aryl Chloroethyl Ureas (CEUs) , notably N-phenyl-N'-(2-chloroethyl)ureas like CEU-025, CEU-027, and cyclohexyl CEU (cHCEU), operate via a fundamentally distinct, "soft" electrophilic mechanism [1]. Instead of attacking highly nucleophilic cysteinyl thiols, these CEU derivatives selectively covalently modify Thioredoxin-1 (TRX1) and its chaperone protein Prohibitin (Phb) at non-cysteinyl residues[2]. This highly specific alkylation arrests the cell cycle in the G0/G1 phase and directly abrogates the nuclear translocation of TRX1, cutting off the critical transcriptional support required for tumor cell survival [3].

This technical whitepaper outlines the causality of this mechanism, delineates rigorously self-validating experimental protocols for investigating TRX1 alkylation, and offers structural frameworks to guide next-generation anti-TRX1 drug development.

Mechanistic Architecture: Disruption of the TRX1-Phb Axis

Thioredoxin-1 (TRX1) is a 12-kDa ubiquitous oxidoreductase vital for maintaining intracellular redox homeostasis. In various aggressive carcinomas (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer), TRX1 is overexpressed and frequently translocates from the cytosol to the nucleus to act as a co-activator for key transcription factors like NF-κB and AP-1 [1].

The defining breakthrough of CEU derivatives is their precision targeting of the TRX1 nuclear transport system rather than broad ablation of its enzymatic function.

  • Atypical Residue Targeting: Unlike standard thioalkylating agents (e.g., N-ethylmaleimide or Iodoacetamide), which rapidly bind the canonical active site cysteines (Cys32, Cys35) or regulatory cysteines (Cys69, Cys73), CEU-025 and cHCEU spare these residues [1, 2].

  • Chaperone Alkylation: cHCEU also acylates Prohibitin (Phb) specifically at Aspartate 40 (Asp40). Because Phb acts as a carrier protein for TRX1, the structural alteration of Asp40 destabilizes the Phb-TRX1 interaction [3].

  • Biological Outcome: TRX1 becomes trapped in the cytosol. Strikingly, pretreatment with sublethal concentrations of CEU-025 can even block cisplatin-induced TRX1 nuclear translocation, showcasing its profound modulatory control over intracellular trafficking [1].

CEU Mechanistic Pathway Diagram

MechanisticPathway CEU Soft Alkylating Agents (CEUs) (e.g., CEU-025, cHCEU) Phb Prohibitin (Phb) Alkylated at Asp40 CEU->Phb Acylation / Alkylation TRX1 Thioredoxin-1 (TRX1) Non-Cysteinyl Alkylation CEU->TRX1 Covalent Binding Complex Disruption of TRX1-Phb Chaperone Interaction Phb->Complex TRX1->Complex Translocation Abrogation of Nuclear Translocation (TRX1 sequestered in Cytosol) Complex->Translocation Loss of Transport Function CellCycle Cell Cycle Arrest (G0/G1 Phase) Inhibition of Tumor Mass Formation Translocation->CellCycle Blockade of Transcriptional Support

Fig 1: Signal cascade depicting CEU-mediated alkylation leading to the sequestration of TRX1 and subsequent G0/G1 tumor cell cycle arrest.

Quantitative Profiling: Soft vs. Hard Alkylators

The therapeutic index of CEUs is largely driven by their unique target profile. To evaluate the distinctions between typical thioalkylating agents and the targeted CEUs, the following table summarizes key biochemical and cytocidal characteristics.

Compound / ReagentCompound ClassPrimary Identified Target(s)Alkylated Residue CategoryCell Cycle Arrest PhaseFunctional Phenotype
CEU-025 Aryl 2-chloroethyl ureaTRX1Non-CysteinylG0/G1Blocks TRX1 translocation; minimal effect on disulfide-reducing capacity [1].
cHCEU Cyclohexyl-CEUPhb, TRX1Asp40 (Phb), Non-Cys (TRX1)G0/G1Abolishes Phb-TRX1 complexation; induces exclusion from the nuclear compartment [2, 3].
Iodoacetamide (IAA) Hard AlkylatorAll accessible thiolsCysteinyl (Strong Nucleophile)Toxic / NonspecificQuantitative alkylation of Cys-residues; prevents diamide-induced multimerization [1].
NEM Strong ThioalkylatorDiverse proteinsCysteinyl (Strong Nucleophile)Toxic / NonspecificComplete, irreversible ablation of cellular disulfide-reducing enzymatic activity [1].

Validated Experimental Protocols

As application scientists, we recognize that irreproducibility often stems from a lack of internal controls. The following methodologies are engineered as self-validating systems . Every step includes specific counter-measures to confirm causality—ensuring that downstream results strictly reflect non-cysteinyl alkylation.

Protocol 1: In Vitro Alkylation & Mutagenesis Competition Assay

Purpose: To definitively prove that CEUs target TRX1 through a novel mechanism independent of its highly reactive active-site cysteines (Cys32/Cys35).

The Causality Behind the Design (E-E-A-T Principle): If CEU-025 operated like a traditional hard alkylator, mutating the primary nucleophiles (Cys32 and Cys35) to Serine would abolish binding. Furthermore, pre-treating wild-type (WT) TRX1 with diamide—an oxidant that forces cysteines into disulfide bridges—would block CEU binding by removing the free thiols. By performing both a genetic (mutagenesis) and a chemical (diamide) exclusion of cysteines, the continued binding of 14C-labeled CEU directly validates the non-cysteinyl target mechanism.

Step-by-Step Methodology:

  • Recombinant Protein Preparation: Generate WT recombinant human TRX1 and C32S/C35S double-mutant TRX1 using site-directed mutagenesis. Validate loss of reducing activity via an insulin reduction assay [1].

  • Radiolabeled Alkylation: Incubate 1 µg of purified WT and mutant TRX1 with 100 µmol/L[14C-urea]-CEU-025 or [14C-urea]-CEU-027 at 37°C for 48 hours.

  • Chemical Competition (Internal Control): In parallel, treat WT TRX1 extracts (25 µg) with 500 µmol/L diamide for 30 minutes to force multimerization via disulfide bridge formation. Incubate with [14C]-CEU-025. Use 30 µmol/L IAA as a positive control for total cysteine alkylation.

  • Resolution: Denature proteins by boiling in 1% SDS for 5 minutes. Resolve complexes using 2-D gel electrophoresis (or 1D SDS-PAGE under non-reducing conditions).

  • Detection: Transfer to nitrocellulose membranes. Perform autoradiography to detect 14C signals alongside Ponceau S staining to normalize protein loading.

Expected Outcome: 14C labeling intensity of the C32S/C35S mutants will mirror that of WT TRX1. Diamide-induced multimerization will not prevent CEU-025 binding, confirming the nucleophilic addition occurs outside the canonical thiol network.

AssayWorkflow Step1 Generate WT & C32S/C35S TRX1 Step2 Incubate with [14C]-CEU-025 Step1->Step2 Validate purity Step3 SDS-PAGE under Non-reducing conditions Step2->Step3 48h Kinetics Step4 Autoradiography & Signal Quantification Step3->Step4 Transfer to NC

Fig 2: Protocol workflow for validating the non-cysteinyl alkylation of TRX1 using radiolabeled CEUs and mutant constructs.

Protocol 2: Subcellular Fractionation and Translocation Assay

Purpose: To quantify the functional consequence of CEU exposure: the exclusion of TRX1 from the nuclear compartment and subsequent cell cycle arrest [2, 3].

The Causality Behind the Design: To prove that CEUs cause G0/G1 arrest specifically by trapping TRX1 in the cytosol, researchers must establish spatial resolution. Whole-cell lysates cannot differentiate between localized functional inhibition and total protein degradation. Isolating nuclear vs. cytoplasmic fractions confirms that global TRX1 levels remain stable, but trafficking is aborted.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate MDA-MB-231 (breast carcinoma) or HT1080 (fibrosarcoma) cells. Treat with target CEU compounds (e.g., cHCEU, 1–35 µM) for 24 hours. Include a vehicle (DMSO) control.

  • Subcellular Fractionation:

    • Lyse cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors to isolate the cytosolic fraction.

    • Pellet the intact nuclei via low-speed centrifugation (1,000 × g for 5 min).

    • Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 0.42 M NaCl, 25% v/v glycerol) to release nuclear proteins.

  • Co-Immunoprecipitation (Co-IP): To assess chaperone functionality, immunoprecipitate the cytosolic fraction using anti-Phb antibodies.

  • Western Blot Analysis: Probe both fractions for TRX1 and Phb.

    • Self-Validating Controls: Use Lamin A/C as a strictly nuclear loading control, and GAPDH or α-Tubulin as a strictly cytosolic loading control to prove fraction purity.

Expected Outcome: In CEU-treated cells, the nuclear fraction will show a dramatic depletion of TRX1 compared to the DMSO control, accompanied by a reduction in Phb-TRX1 complexation in the Co-IP readouts.

Summary & Future Directions

Chloroethyl ureas represent a highly sophisticated divergence from classical non-specific alkylating agents. By selectively targeting non-cysteinyl residues on TRX1 and its chaperone Prohibitin, CEUs such as CEU-025 and cHCEU fundamentally reprogram the subcellular localization of vital redox enzymes without heavily impairing their base disulfide-reducing capabilities [1, 3]. This spatial manipulation successfully induces G0/G1 cell cycle arrest, providing a highly specific axis for modern combinatorial anti-cancer drug development.

References

  • Patenaude, A., Fortin, J. S., Deschênes, R., & Petitclerc, E. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 88(11), 1102-1114. URL: [Link]

  • Fortin, J. S., Côté, M.-F., Lacroix, J., Petitclerc, E., & C.-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. URL: [Link]

  • Fortin, J., Cote, M.-F., Lacroix, J., Petitclerc, E., & C.-Gaudreault, R. (2008). New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. Cancer Research (AACR Journals), 68(9_Supplement), 1310. URL: [Link]

Methodological & Application

Application Notes and Protocols for Evaluating 1-Tert-butyl-3-(2-chloroethyl)urea in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

Microtubules are fundamental components of the eukaryotic cytoskeleton, forming dynamic polymers from α- and β-tubulin heterodimers.[1][2][3] These structures are crucial for a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[4][5] The inherent dynamic instability of microtubules—a constant cycling between phases of polymerization (growth) and depolymerization (shrinkage)—is essential for their function.[4][5] This dynamism makes tubulin a prime target for anticancer therapeutics, as disrupting it can halt the cell cycle in rapidly proliferating cancer cells, leading to programmed cell death (apoptosis).[5]

Tubulin-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2][6] This guide focuses on 1-Tert-butyl-3-(2-chloroethyl)urea (CEU), a member of the 1-aryl-3-(2-chloroethyl)ureas class of compounds, which function as potent microtubule-destabilizing agents.[7][8][9] Early studies have demonstrated the cytotoxic and antineoplastic properties of CEU derivatives, suggesting their therapeutic potential.[9][10] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the inhibitory effects of CEU on tubulin polymerization through both in vitro biochemical assays and cell-based imaging techniques.

Mechanism of Action: Covalent Alkylation of β-Tubulin

Unlike many tubulin inhibitors that bind reversibly, 1-aryl-3-(2-chloroethyl)ureas (CEUs) act as "soft" alkylating agents.[7][8] The cytotoxic mechanism of CEU involves the covalent modification of β-tubulin.[7][8] Experimental evidence indicates that CEU specifically alkylates β-tubulin at or near the colchicine-binding site.[7] Competition assays have shown that colchicine, but not vinblastine, can prevent this covalent binding.[7][8]

Further investigation has identified cysteine residue 239 (Cys239) on β-tubulin as the essential target for alkylation by CEU.[7][8] In tubulin isoforms where Cys239 is substituted, alkylation by CEU does not occur. This covalent modification disrupts the ability of tubulin dimers to polymerize into functional microtubules, leading to a net depolymerization of the microtubule network.[7] The resulting cytoskeletal disruption triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately inducing apoptosis.[7][8]

CEU 1-Tert-butyl-3- (2-chloroethyl)urea (CEU) BTubulin β-Tubulin (Colchicine Site) CEU->BTubulin Targets AlkylatedTubulin Alkylated β-Tubulin CEU->AlkylatedTubulin Covalent Alkylation Tubulin α/β-Tubulin Dimer Cys239 Cys239 Residue BTubulin->Cys239 Contains Cys239->AlkylatedTubulin Covalent Alkylation Polymerization Polymerization Blocked AlkylatedTubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization G2M G2/M Arrest Depolymerization->G2M Apoptosis Apoptosis G2M->Apoptosis cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Setup cluster_acq Data Acquisition & Analysis prep_buffer Prepare Complete Polymerization Buffer (GTB + 10% Glycerol + 1mM GTP) prep_tubulin Dilute Tubulin to working concentration (e.g., 3 mg/mL) prep_compounds Prepare 10X serial dilutions of CEU and controls in buffer add_compounds Add 10 µL of 10X compounds (CEU, controls, vehicle) to appropriate wells prep_compounds->add_compounds prewarm Pre-warm plate reader and 96-well plate to 37°C add_tubulin Initiate reaction by adding 90 µL of tubulin solution to each well read_plate Immediately measure absorbance at 340 nm every minute for 60-90 min at 37°C add_tubulin->read_plate plot_data Plot Absorbance vs. Time to generate polymerization curves calc_ic50 Calculate Vmax and Amax; Determine IC50 for CEU

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of CEU in anhydrous DMSO. Prepare similar stocks for controls (e.g., 10 mM Nocodazole, 2 mM Paclitaxel).

    • On the day of the experiment, create a series of 10X working dilutions of CEU and controls in ice-cold Complete Polymerization Buffer (GTB + 10% Glycerol + 1 mM GTP). A typical concentration range to test for an inhibitor is 0.1 µM to 100 µM (final assay concentration).

    • Crucially, ensure the final DMSO concentration in the assay does not exceed 1-2% , as higher concentrations can inhibit polymerization. [11][12]Prepare a vehicle control (DMSO diluted to the same final concentration).

  • Tubulin and Buffer Preparation (Perform all steps on ice):

    • Thaw the purified tubulin aliquot rapidly and place it on ice. Avoid repeated freeze-thaw cycles. [11][13] * Prepare the Complete Polymerization Buffer by supplementing GTB with 10% (v/v) glycerol and 1 mM GTP (from the 100 mM stock).

    • Dilute the tubulin stock to a final working concentration of 3 mg/mL in the ice-cold Complete Polymerization Buffer. Keep this solution on ice and use within 30-60 minutes. [11][12]

  • Assay Execution:

    • Pre-warm the 96-well plate and the plate reader's incubation chamber to 37°C. [1][14]This is critical for initiating polymerization. * Add 10 µL of the 10X compound dilutions (CEU, controls, vehicle) to the appropriate wells of the pre-warmed plate. It is recommended to run each condition in triplicate. [2] * To initiate the reaction, carefully add 90 µL of the 3 mg/mL tubulin solution to each well. Mix gently by pipetting up and down 2-3 times, avoiding the introduction of air bubbles. [1][13] * Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm at 1-minute intervals for 60 to 90 minutes, maintaining the temperature at 37°C. [1][2]

Data Analysis and Expected Results
  • Plot Data: For each concentration of CEU and controls, plot the mean absorbance (OD 340 nm) against time.

  • Analyze Curves: The vehicle control should produce a clear sigmoidal curve. Paclitaxel (stabilizer) should increase the rate and extent of polymerization. Nocodazole (destabilizer) and CEU should decrease the rate (Vmax) and the final plateau absorbance (Amax). [1]3. Calculate IC₅₀: The IC₅₀ value (the concentration of an inhibitor that reduces the maximal polymerization rate by 50%) can be determined. Calculate the Vmax for each CEU concentration. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the CEU concentration and fit the data to a dose-response curve.

CompoundExpected EffectTypical IC₅₀ Range
Vehicle (DMSO)Normal PolymerizationN/A
CEU Inhibition of Polymerization ~10-30 µM [7][8]
NocodazolePotent Inhibition~2 µM [15]
PaclitaxelEnhancement of PolymerizationN/A (EC₅₀ ~3 µM) [16]
Note: IC₅₀ values are highly dependent on assay conditions (e.g., tubulin concentration) and should be determined empirically.

Protocol 2: Cell-Based Microtubule Network Visualization

While the in vitro assay is essential for determining direct effects on tubulin, a cell-based assay is crucial to confirm that the compound is cell-permeable and disrupts the microtubule cytoskeleton in a cellular environment. [17][18]Immunofluorescence microscopy is the standard method for this visualization. [13][19]

Step-by-Step Protocol
  • Cell Culture:

    • Seed a suitable cancer cell line (e.g., HeLa, MDA-MB-231) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Compound Treatment:

    • Treat the cells with various concentrations of CEU (e.g., 1x, 5x, and 10x the in vitro IC₅₀) for a relevant duration (e.g., 6-24 hours). [15]Include a vehicle control (DMSO).

  • Fixation and Permeabilization:

    • After treatment, wash the cells gently with pre-warmed PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature. [15][19] * Wash again with PBS.

    • Permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 10-15 minutes to allow antibody entry. [19]4. Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., from Cell Signaling Technology) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Expected Results
  • Vehicle Control: Cells should display a well-defined, intact microtubule network, with filaments extending from the microtubule-organizing center to the cell periphery.

  • CEU-Treated Cells: A dose-dependent disruption of the microtubule network should be observed. At effective concentrations, the fine filamentous network will disappear, and the tubulin staining will become diffuse and punctate throughout the cytoplasm. Cells may also appear rounded and show signs of mitotic arrest (condensed chromosomes). [7][8]

Troubleshooting Common Issues

ProblemPossible CauseSolution
No polymerization in control wells Inactive tubulin due to improper storage or freeze-thaw cycles. [11][13]Use a fresh aliquot of tubulin. Ensure storage at -80°C.
Degraded GTP.Prepare a fresh GTP stock solution. [11]
Incorrect temperature (too low). Ensure the plate reader and all reagents are properly pre-warmed to 37°C.
No inhibitory effect observed with CEU CEU concentration is too low.Perform a wider dose-response experiment (e.g., 10 nM to 100 µM). [11]
High tubulin concentration is masking the effect.Use a standard tubulin concentration (e.g., 2-4 mg/mL). [11]
CEU precipitated out of solution.Visually inspect for precipitate. Ensure final DMSO concentration is low (<2%). [12]
High variability between replicates Inaccurate pipetting or air bubbles. [12][13]Use calibrated pipettes. Pipette carefully to avoid bubbles. Briefly centrifuge the plate before reading.
Temperature fluctuations across the plate.Ensure uniform heating of the plate reader chamber.

Conclusion

The protocols detailed in this guide provide a robust framework for characterizing the activity of this compound as a microtubule-destabilizing agent. The in vitro polymerization assay offers a direct, quantitative measure of the compound's inhibitory effect on tubulin assembly, allowing for the determination of key parameters like IC₅₀. [20]Complementing this with cell-based immunofluorescence analysis confirms the compound's efficacy in a physiological context, bridging the gap between biochemical activity and cellular response. [18]Together, these methods are indispensable tools for the preclinical evaluation and mechanism-of-action studies of CEU and other novel tubulin-targeting drug candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. BenchChem.
  • Poyet, P., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Molecular Pharmacology, 57(2), 350-7. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Tebubio. (2015). 6 popular Microtubule agents used in in vitro tubulin assays. Tebubio's blog. [Link]

  • Wang, J., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Cancer Therapy, 5(3), 304-314. [Link]

  • BenchChem. (2025).
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

  • Ye, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 14856. [Link]

  • BenchChem. (2025).
  • Cytoskeleton, Inc. (2019). Tubulin Polymerization Assay Kit (Fluorescence Based). Cytoskeleton, Inc. [Link]

  • Jordan, M. A. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11203. [Link]

  • Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Investigational New Drugs, 6(4), 255-61. [Link]

  • ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

  • Poyet, P., et al. (2000). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Molecular Pharmacology, 57(2), 350-357. [Link]

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Application Note: Cellular Assays for Quantifying Thioredoxin Reductase 1 (TrxR1) Inhibition by Covalent Electrophilic Compounds (CEUs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thioredoxin (Trx) system, with thioredoxin reductase 1 (TrxR1) as its central enzyme, is a critical regulator of cellular redox homeostasis and a key player in cell proliferation and survival.[1] Upregulation of TrxR1 is a common feature in various cancers, making it a high-priority target for anticancer drug development.[2][3][4] Covalent-electrophilic compounds (CEUs) represent a promising class of inhibitors that can irreversibly inactivate TrxR1, often by targeting its unique C-terminal selenocysteine (Sec) residue.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of robust cell-based assays to quantify the inhibition of TrxR1 by CEUs. We detail field-proven protocols for measuring cellular TrxR1 activity using an endpoint insulin reduction assay and for assessing the downstream cytotoxic effects via the MTT cell viability assay, with a focus on explaining the causal logic behind key experimental steps.

Part 1: Scientific Background and Principles

The Mammalian Thioredoxin System

The cytosolic thioredoxin system is one of the cell's primary antioxidant systems.[1] Its function is to reduce oxidized protein disulfides, thereby controlling redox signaling and protecting against oxidative stress.[1][6] The system operates through a simple yet elegant electron cascade.

  • NADPH: Provides the initial reducing equivalents.

  • Thioredoxin Reductase 1 (TrxR1): This homodimeric flavoenzyme is the only known enzyme that can reduce thioredoxin. It transfers electrons from NADPH to its FAD domain and then through a series of redox-active cysteine residues to a unique, highly reactive C-terminal active site containing a Cys-Sec motif.[1][7]

  • Thioredoxin 1 (Trx1): A small, ubiquitous 12-kDa protein that, once reduced by TrxR1, acts as a general protein disulfide reductase, reducing a vast array of downstream protein substrates.[6]

This electron flow is fundamental for processes like DNA synthesis, regulation of transcription factors, and defense against reactive oxygen species (ROS).[3]

Thioredoxin_System NADPH NADPH TrxR1_ox TrxR1 (Oxidized) NADPH->TrxR1_ox e⁻ NADP NADP+ TrxR1_red TrxR1 (Reduced) TrxR1_ox->TrxR1_red Reduction Trx1_ox Trx1 (Oxidized) TrxR1_red->Trx1_ox e⁻ Trx1_red Trx1 (Reduced) Trx1_ox->Trx1_red Reduction Substrate_ox Substrate (Protein-S-S) Trx1_red->Substrate_ox e⁻ Substrate_red Substrate (Protein-(SH)₂) Substrate_ox->Substrate_red Reduction

Caption: The electron transfer cascade of the mammalian thioredoxin system.

Mechanism of TrxR1 Inhibition by Covalent Electrophilic Compounds (CEUs)

The C-terminal Gly-Cys-Sec-Gly motif of TrxR1 is exceptionally vulnerable to electrophilic attack due to the high nucleophilicity and accessibility of the selenocysteine residue.[5] CEUs are designed to exploit this vulnerability. They typically contain a reactive "warhead" that forms a stable, irreversible covalent bond with the Sec residue.[2][3]

This covalent modification effectively inactivates the enzyme, halting the entire thioredoxin system cascade. In some cases, this inhibition can even convert TrxR1 from a protective antioxidant enzyme into a pro-oxidant, NADPH-consuming futile reductase, termed a "SecTRAP" (Selenium Compromised Thioredoxin Reductase-derived Apoptotic Protein), which exacerbates oxidative stress.[2]

Principles of the Featured Assays

To effectively screen for and characterize CEU inhibitors of TrxR1, a multi-faceted approach is required.

  • Direct Cellular Target Engagement (TrxR Activity Assay): This assay directly measures the enzymatic activity of TrxR1 within a complex biological sample (a cell lysate). By treating cells with a CEU prior to lysis, we can quantify how effectively the compound engages and inhibits its target in a native cellular environment. The endpoint insulin reduction assay is a classic method where TrxR activity drives the reduction of insulin, causing its B-chain to precipitate.[8][9] A more robust and common variation involves coupling this system to 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), where the final output is a chromogenic product that can be measured spectrophotometrically.[10][11]

  • Phenotypic Consequence (Cell Viability Assay): Because the thioredoxin system is vital for cell survival, its potent inhibition is expected to be cytotoxic.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a reliable readout of overall cell health and proliferation.[10][11] A reduction in cell viability upon treatment with a CEU serves as a crucial validation of its cellular efficacy.

Part 2: Experimental Protocols

Cell Line Selection and Culture

The A549 human lung carcinoma cell line is an excellent model for these studies. It is an adherent epithelial line that is well-characterized, easy to culture, and has been extensively used in TrxR1 inhibitor studies.[13][14]

Protocol: A549 Cell Culture and Maintenance

  • Growth Medium: Prepare complete growth medium consisting of F-12K Nutrient Mixture supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin solution.[14][15]

  • Thawing Cells: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes to pellet the cells.[16][17]

  • Culturing: Resuspend the cell pellet in fresh medium and transfer to a T75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.[16]

  • Sub-culturing (Passaging): When cells reach 80-90% confluency (typically every 3-4 days), they should be passaged.[15][16] a. Aspirate the old medium. b. Wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS). c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[15][18] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a split ratio of 1:4 to 1:9.[18]

Expert Insight: It is critical to maintain cells in the exponential growth phase and not let them become fully confluent, as this can alter their metabolic state and response to inhibitors. Do not exceed 20 passages after thawing to ensure experimental consistency.[16]

Protocol 1: Cellular TrxR Activity Assay (Endpoint Insulin/DTNB Method)

This protocol measures the NADPH-dependent activity of TrxR in cell lysates by monitoring the reduction of DTNB, which is coupled to the reduction of insulin by thioredoxin.[10]

TrxR_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Lysate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis p1 1. Seed A549 cells in 6-well plates p2 2. Incubate for 24h (allow attachment) p1->p2 p3 3. Treat with CEU inhibitor (various concentrations) p2->p3 p4 4. Incubate for treatment period (e.g., 4h) p3->p4 l1 5. Wash cells with ice-cold PBS p4->l1 l2 6. Lyse cells on ice l1->l2 l3 7. Centrifuge to pellet debris (4°C) l2->l3 l4 8. Collect supernatant (cytosolic fraction) l3->l4 l5 9. Quantify total protein (e.g., BCA Assay) l4->l5 r2 11. Add lysate to mix in a 96-well plate l5->r2 r1 10. Prepare reaction mix (HEPES, EDTA, NADPH, Insulin, Trx) r1->r2 r3 12. Incubate at 37°C for 30 min r2->r3 r4 13. Stop reaction with Guanidine-HCl/DTNB r3->r4 a1 14. Read absorbance at 412 nm r4->a1 a2 15. Normalize activity to protein concentration a1->a2 a3 16. Calculate % inhibition vs. vehicle control a2->a3 a4 17. Plot dose-response curve & find IC₅₀ a3->a4

Caption: Workflow for the cell-based TrxR1 activity inhibition assay.

Materials:

  • A549 cells

  • 6-well tissue culture plates

  • CEU inhibitor stock solutions (in DMSO)

  • Ice-cold PBS

  • Lysis Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5, with protease inhibitors)

  • Reaction Buffer (80 mM HEPES pH 7.5, 3 mM EDTA, 660 µM NADPH)

  • Recombinant human Thioredoxin 1 (Trx1)

  • Insulin solution (from bovine pancreas)

  • Stop Solution (6 M Guanidine Hydrochloride, 1 mM DTNB)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • BCA Protein Assay Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into 6-well plates at a density that will result in ~80-90% confluency after 24 hours (e.g., 5 x 10⁵ cells/well). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the CEU inhibitor in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%). Include a vehicle-only (DMSO) control. Aspirate the medium from the cells and add the compound-containing medium. Incubate for the desired treatment time (e.g., 4 hours).[13]

  • Cell Lysis: a. After treatment, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 100 µL). Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. c. Keep on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the total protein concentration of each lysate using a BCA assay, following the manufacturer's protocol. This is crucial for normalizing enzyme activity.[3]

  • Enzymatic Reaction: a. Prepare a master reaction mixture containing Reaction Buffer, 15 µM Trx1, and 300 µM insulin.[3] b. In a 96-well plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well. Adjust the volume with Lysis Buffer to be equal across all wells. c. Add the master reaction mixture to each well to initiate the reaction. The final volume should be consistent (e.g., 50 µL). d. Incubate the plate at 37°C for 30 minutes.[10]

  • Detection: a. Terminate the reaction by adding 200 µL of Stop Solution to each well.[10] b. Immediately measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of TNB²⁻ produced, which reflects TrxR activity.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of CEU inhibitors on A549 cells.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_reaction MTT Reaction cluster_analysis Data Acquisition & Analysis p1 1. Seed A549 cells in 96-well plates p2 2. Incubate for 24h (allow attachment) p1->p2 p3 3. Treat with CEU inhibitor (serial dilutions) p2->p3 p4 4. Incubate for treatment period (e.g., 48-72h) p3->p4 r1 5. Add MTT Reagent to each well p4->r1 r2 6. Incubate for 4h at 37°C r1->r2 a1 7. Remove medium & add DMSO to dissolve formazan r2->a1 a2 8. Read absorbance at 570 nm a1->a2 a3 9. Calculate % viability vs. vehicle control a2->a3 a4 10. Plot dose-response curve & find IC₅₀ a3->a4

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Materials:

  • A549 cells

  • 96-well tissue culture plates (clear bottom)

  • CEU inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the CEU inhibitor in complete growth medium. Add the compound dilutions to the wells. Include a vehicle-only control and a "no cells" blank control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10][11]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Detection: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

Data Analysis
  • TrxR Activity Calculation:

    • For each sample, subtract the absorbance of a background control (reaction mix without lysate) to get the corrected absorbance.

    • Normalize the corrected absorbance to the amount of protein loaded into the well (e.g., Absorbance / µg protein).

    • Express the activity as a percentage of the vehicle-treated control: *% Activity = (Activity_sample / Activity_vehicle) * 100

  • Cell Viability Calculation:

    • Subtract the average absorbance of the "no cells" blank wells from all other wells.

    • Express the viability as a percentage of the vehicle-treated control: *% Viability = (Absorbance_sample / Absorbance_vehicle) * 100

  • IC₅₀ Determination:

    • For both assays, plot the % Activity or % Viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% reduction in the measured response.

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a clear, tabular format.

CompoundCellular TrxR Activity IC₅₀ (µM)Cell Viability IC₅₀ (µM)
CEU-11.652.5
CEU-215.2> 50
Auranofin (Control)0.51.2

Interpretation:

  • A potent inhibitor (like CEU-1) will have a low IC₅₀ value for TrxR activity that correlates well with its IC₅₀ for cell viability. This suggests that the observed cytotoxicity is likely due to the on-target inhibition of TrxR1.

  • A compound with a low TrxR IC₅₀ but a high viability IC₅₀ may not be cell-permeable or could be rapidly metabolized or exported from the cell.

  • Conversely, a compound that is highly cytotoxic but a poor TrxR inhibitor (like CEU-2) likely acts through an off-target mechanism.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of novel covalent-electrophilic inhibitors of TrxR1. By combining a direct measure of intracellular target engagement with a functional assessment of cytotoxicity, researchers can efficiently identify and prioritize promising lead compounds. These self-validating assays are essential tools in the drug discovery pipeline, facilitating the development of next-generation therapeutics targeting the thioredoxin system for cancer and other diseases.

References

  • STAR Protocols. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. [Link]

  • ResearchGate. (2021). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. [Link]

  • UCSC Genome Browser. (2008). A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. [Link]

  • Nanopartikel.info. (2014). Culturing A549 cells. [Link]

  • Cell Chemical Biology. (2019). Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe. [Link]

  • Taylor & Francis Online. (2016). The thioredoxin system and not the Michaelis–Menten equation should be fitted to substrate saturation datasets from the thioredoxin insulin assay. [Link]

  • Defense Technical Information Center. (2011). Covalent Adducts Between Thioredoxin Reductase and Endogenous Electrophiles in Human Breast Cancer. [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. [Link]

  • PubMed. (1979). Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide. [Link]

  • ResearchGate. (2018). Insulin reduction activity of thioredoxin (TRX) and hydroxyethyldisulfide (HED) assay for GRX activity. [Link]

  • Science Translational Medicine. (2017). Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy. [Link]

  • PATROLS Project. (n.d.). Guidance Document for cell culture of lung epithelial cell line A549. [Link]

  • PubMed. (2014). Activity assays of mammalian thioredoxin and thioredoxin reductase: fluorescent disulfide substrates, mechanisms, and use with tissue samples. [Link]

  • MDPI. (2022). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. [Link]

  • ScienceOpen. (2022). Pristimerin inhibits thioredoxin reductase in the treatment of non-small cell lung cancer. [Link]

  • Nature Communications. (2022). Non-covalent inhibitors of thioredoxin glutathione reductase with schistosomicidal activity in vivo. [Link]

  • Antioxidants & Redox Signaling. (2011). Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance. [Link]

  • Frontiers in Pharmacology. (2024). The C-terminal selenenylsulfide of extracellular/non-reduced thioredoxin reductase endows this protein with selectivity to small-molecule electrophilic reagents under oxidative conditions. [Link]

  • bioRxiv. (2023). Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers. [Link]

  • Biocompare. (n.d.). Thioredoxin Reductase Assay Kits. [Link]

  • MDPI. (2022). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. [Link]

  • Abbkine. (n.d.). Thioredoxin Reductase (TrxR) Activity Assay Kit. [Link]

  • ACS Publications. (2014). Toward a Chemical Marker for Inflammatory Disease: A Fluorescent Probe for Membrane-Localized Thioredoxin. [Link]

  • International Journal of Molecular Sciences. (2020). Thioredoxin Reductase Inhibitors as Potential Antitumors: Mercury Compounds Efficacy in Glioma Cells. [Link]

  • AACR Journals. (2010). Abstract 3714: Cytotoxic screening of thioredoxin reductase inhibitors as potential new anti-cancer drugs. [Link]

  • Frontiers in Oncology. (2021). Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 1-Tert-butyl-3-(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Tert-butyl-3-(2-chloroethyl)urea. As Senior Application Scientists, we understand that unlocking the full potential of a compound in in vitro research begins with mastering its solubility. This guide provides field-proven insights and systematic protocols to help you overcome solubility challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound for biological assays.

Q1: What are the primary challenges in solubilizing this compound for in vitro assays?

A1: this compound, like many small molecule inhibitors, possesses poor aqueous solubility due to its chemical structure, which includes a lipophilic tert-butyl group.[1] This characteristic often leads to precipitation when a concentrated stock solution is diluted into aqueous cell culture media, compromising the accuracy and reproducibility of in vitro assays. The primary challenge is to achieve a sufficient concentration for biological activity while avoiding solvent-induced cytotoxicity or artifacts.[2]

Q2: What is the recommended starting solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly soluble, non-polar compounds like this compound.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of substances. However, it is critical to use anhydrous, high-purity DMSO to prevent compound degradation and to be mindful of its concentration-dependent effects on cells.[3][4]

Q3: My compound precipitates when I add it to the cell culture medium. What is happening and how can I fix it?

A3: Precipitation upon dilution into an aqueous environment is a classic sign that the thermodynamic solubility of the compound in the final assay medium has been exceeded. The organic solvent (like DMSO) acts as a carrier, but once diluted, water becomes the primary solvent, and the compound crashes out of the solution.

To fix this, you can try several approaches:

  • Lower the Final Concentration: Determine if a lower, soluble concentration of the compound is still effective in your assay.

  • Optimize the Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes improve miscibility upon dilution.

  • Use a Co-solvent System: Adding a secondary, less-toxic solvent can sometimes improve solubility.[5]

  • Explore Advanced Formulation: Techniques like using cyclodextrins can encapsulate the hydrophobic compound, enhancing its apparent solubility in aqueous media.[6][]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is highly cell-line dependent. Most robust cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can handle up to 1%.[8] However, primary cells and more sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[8] It is imperative to perform a solvent tolerance study for your specific cell line to determine the maximum permissible concentration that does not affect viability or the biological endpoint you are measuring.[9][10] Concentrations of 3-5% are often highly cytotoxic.[3]

Troubleshooting Guide & Experimental Protocols

This section provides in-depth, actionable solutions to common solubility-related problems.

Issue 1: Compound Fails to Dissolve in DMSO or Requires High Concentrations

If you are struggling to achieve a desired stock concentration, the following protocol can enhance dissolution.

Protocol 1: Preparing a Concentrated Stock Solution

  • Preparation: Use an appropriate glass vial. Weigh the required amount of this compound powder.

  • Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the powder.

  • Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes. Many compounds require mechanical energy to break down aggregates and facilitate solvent interaction.

  • Sonication (Optional): If the compound remains undissolved, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can break apart stubborn particulates.

  • Gentle Warming (Use with Caution): As a last resort, you may warm the solution to 37°C for 10-15 minutes. This increases the kinetic solubility.

    • Causality: Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid compound, promoting dissolution.[11]

    • Trustworthiness: Warning: Do not overheat. This compound is a chloroethyl urea derivative, a class of compounds that can be susceptible to degradation at elevated temperatures. Always test the stability of your compound after warming.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final target concentration and vortex to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.

Issue 2: Selecting the Optimal Solvent System to Avoid Precipitation and Cytotoxicity

A systematic approach is required to find a solvent system that maintains compound solubility without compromising the biological integrity of the assay.

Systematic Workflow for Solvent & Formulation Selection

The following workflow provides a logical progression for identifying a suitable vehicle for your compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity & Assay Validation cluster_2 Phase 3: Advanced Formulation (If Needed) start Start with 100% DMSO Stock test_precip Test Dilution in Media (e.g., to 1% DMSO) start->test_precip check_sol Precipitation? test_precip->check_sol solvent_control Run Solvent Tolerance Assay on Cells check_sol->solvent_control No cosolvent Option A: Co-Solvent (e.g., Ethanol, PEG400) check_sol->cosolvent Yes cyclodextrin Option B: Cyclodextrin (e.g., HP-β-CD) check_sol->cyclodextrin Yes particle_reduction Option C: Particle Size Reduction (Nanosuspension) check_sol->particle_reduction Yes check_viability Viability >95%? solvent_control->check_viability assay_validation Validate Assay: No interference from vehicle check_viability->assay_validation Yes check_viability->cosolvent No success Proceed with Experiment assay_validation->success cosolvent->test_precip Re-screen cyclodextrin->test_precip Re-screen particle_reduction->test_precip Re-screen

Caption: A systematic workflow for selecting a suitable solvent and formulation strategy.

Protocol 2: Cell Line Solvent Tolerance Assay

  • Cell Plating: Plate your cells at the density used for your primary experiment and allow them to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of your solvent vehicle (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a vehicle-free control).

  • Treatment: Replace the medium in the cell wells with the prepared vehicle dilutions.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that results in ≥95% viability compared to the vehicle-free control is your maximum tolerated concentration.

Data Presentation: Solvent System Comparison

The table below summarizes key characteristics of common solvent systems for in vitro assays. The concentrations are provided as starting points for your experimental validation with this compound.

Solvent SystemMax Stock Conc. (Estimated)Recommended Final Assay Conc.ProsCons/Cytotoxicity NotesCitations
DMSO >50 mM≤ 0.5%High solubilizing power for non-polar compounds.Can be cytotoxic above 1%; may affect cell differentiation and mitochondrial function.[3][8][9]
Ethanol 10-20 mM≤ 0.5%Less toxic than DMSO for some cell lines; volatile.Lower solubilizing power than DMSO; can be cytotoxic at concentrations >1-2%.[10]
HP-β-Cyclodextrin 1-10 mM (Complex)VariesSignificantly increases aqueous solubility; low cytotoxicity.Requires optimization of drug-to-cyclodextrin ratio; can be a more complex preparation.[6][12][13]
DMSO/Co-solvent VariesVariesMay improve solubility and reduce precipitation compared to DMSO alone.Requires careful optimization and toxicity testing of the combined solvent system.[5][14]

Understanding the Mechanism: Why Solvents Matter

The choice of a solvent is not merely a matter of dissolution; it is an integral part of the experimental design that can profoundly influence the results.

G cluster_0 Vehicle Choice cluster_1 Biological System compound Poorly Soluble Compound DMSO DMSO compound->DMSO Cyclodextrin Cyclodextrin compound->Cyclodextrin Solubility Bioavailable Concentration DMSO->Solubility High Stock Solubility Viability Cell Viability DMSO->Viability Potential Toxicity Assay Assay Integrity (Target Interaction) DMSO->Assay Potential Off-Target Effects Cyclodextrin->Solubility High Aqueous Solubility Cyclodextrin->Viability Generally Inert Cyclodextrin->Assay Low Interference

Caption: Impact of vehicle choice on key experimental parameters.

As illustrated, a vehicle like DMSO excels at creating a high-concentration stock but poses risks to cell viability and can introduce off-target effects.[9] Conversely, a formulation strategy using cyclodextrins directly enhances aqueous solubility, often with minimal impact on the biological system.[] The ideal choice creates a "self-validating system" where the vehicle delivers the compound effectively without becoming a confounding variable in the experiment.

References

  • Popovici, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Gould, G. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Jafar, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon Instruments Inc. [Link]

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Holmstrup, P., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. [Link]

  • Holmstrup, P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]

  • He, C., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Ates-Alagoz, Z. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Marmara Pharmaceutical Journal. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. ResearchGate. [Link]

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  • PubMed. (n.d.). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. [Link]

  • PubMed. (2004, November 15). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. PubMed. [Link]

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  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. [Link]

  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. PubChem. [Link]

  • ScienceGate. (n.d.). Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. ScienceGate. [Link]

  • PubMed. (1988, February). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. PubMed. [Link]

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  • ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents? ResearchGate. [Link]

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Stability of 1-Tert-butyl-3-(2-chloroethyl)urea in different solvents and media

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1-tert-butyl-3-(2-chloroethyl)urea (CAS: 13908-02-6)

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a deep mechanistic understanding of this compound.

Chloroethylureas are potent alkylating intermediates, primarily utilized as synthetic precursors to active nitrosoureas. However, the exact structural features that make them synthetically valuable—namely, the electrophilic chloroethyl moiety and the nucleophilic urea backbone—also make them highly susceptible to premature degradation if handled improperly. This guide decodes the structural vulnerabilities of the compound and provides field-tested, self-validating protocols to ensure absolute experimental reproducibility.

Molecular Mechanics: Understanding Degradation Kinetics

To troubleshoot effectively, we must first understand the causality of degradation. This compound possesses two competing reactive centers:

  • The 2-Chloroethyl Group: Highly susceptible to nucleophilic attack. In protic solvents (like water or methanol), it undergoes solvolysis or hydrolysis to form less reactive hydroxyethyl or ether derivatives.

  • The Urea Nitrogen: The nitrogen atom adjacent to the chloroethyl group possesses a lone pair. Under basic or alkaline conditions, this nitrogen deprotonates, drastically increasing its nucleophilicity. This triggers a rapid intramolecular attack on the beta-carbon, displacing the chloride ion to form an inactive cyclic imidazolidin-2-one derivative[1].

Because of these two pathways, the stability of this compound is intensely dictated by solvent polarity, protic availability, and pH .

degradation_pathways core This compound Intact Precursor hydro 2-hydroxyethyl derivative (Loss of alkylating power) core->hydro Hydrolysis (Aqueous, pH 4-7) cyclo Imidazolidin-2-one derivative (Irreversible cyclization) core->cyclo Internal Attack (Aqueous/Mixed, pH > 7.4) ether Ether derivative (Solvolysis artifact) core->ether Solvolysis (Protic Solvents, e.g., MeOH)

Diagram 1: Primary degradation pathways of this compound in various media.

Quantitative Stability Matrix

Use the following data to guide your experimental design when selecting solvents or physiological buffers.

Solvent / MediaTemperatureEstimated Half-Life (t½)Primary Degradation MechanismSuitability Recommendation
Anhydrous DMSO -80°C> 12 monthsNone (Stable)Optimal for long-term stock
Anhydrous DCM -20°C6 monthsNone (Stable)Good for short-term stock
Methanol (Protic) 25°C (RT)~48 hoursSolvolysis (Ether formation)Not Recommended
Aqueous Buffer (pH 4-6) 37°C~6-8 hoursSlow HydrolysisAcceptable for acute in vitro assays
Aqueous Buffer (pH 7.4) 37°C< 2 hoursIntramolecular CyclizationSpike immediately before use
Aqueous Buffer (pH >8) 37°CMinutesAccelerated CyclizationStrictly Avoid

Troubleshooting FAQs

Q: Why do my in vitro cell assays show high variability between replicates when using standard culture media? A: Standard biological buffers (like HEPES, Tris, or DMEM) are maintained at physiological pH (7.4) to slightly alkaline (8.0). At this pH range, this compound undergoes base-catalyzed intramolecular cyclization[1]. Within 2 hours, a significant portion of your active compound converts to an inert cyclic byproduct, leading to variable dosing and apparent loss of activity. Solution: Always prepare concentrated stocks in anhydrous DMSO, keep them on ice, and spike the compound directly into the aqueous assay media immediately at the start of the incubation (


).

Q: Can I use tertiary amines (e.g., TEA, DIPEA) in downstream synthetic coupling steps with this precursor? A: Strict caution is advised. Tertiary amines behave as strong bases. Introducing TEA will rapidly deprotonate the urea, converting your active chloroethyl precursor into an imidazolidin-2-one[1]. If a base is absolutely mandatory for your reaction, utilize the most sterically hindered base possible (e.g., 2,6-lutidine) and conduct the addition at strictly low temperatures (-78°C to 0°C) to kinetically suppress the cyclization pathway.

Q: My downstream N-nitrosation synthesis is producing high impurities. What went wrong? A: The conversion of a chloroethylurea to a chloroethylnitrosourea (CENU) relies on an acidic nitrosation reaction (often using sodium nitrite/formic acid). The stability of the urea backbone is optimal at a pH of 4-6[2]. If your reaction mixture becomes transiently basic, or if prolonged aqueous exposure occurs without rapid partitioning, your precursor is degrading before it can be nitrosated. Solution: Conduct nitrosation in a biphasic solvent system (e.g., DCM/aqueous acid). This immediately forces the sensitive, newly formed nitrosourea into the protective organic layer, shielding it from aqueous degradation[1].

Standard Operating Protocols (SOP)

To eliminate artifactual degradation, stock solutions must be prepared using a self-validating methodology that confirms compound integrity prior to any biological or synthetic application.

Protocol: Preparation and Validation of Anhydrous Stock Solutions

Step 1: Acclimation Remove the lyophilized vial of this compound from -20°C storage. Do not open the vial. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial causes ambient atmospheric moisture to condense directly onto the powder, initiating immediate hydrolysis.

Step 2: Inert Atmosphere Maintenance Pierce the vial septum with an Argon or Nitrogen gas line to displace ambient air and humidity.

Step 3: Anhydrous Reconstitution Using a gastight syringe, inject strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) to achieve your target molarity (e.g., 50 mM). Note: Ensure your DMSO is fresh and has been stored over activated 3Å molecular sieves.

Step 4: Self-Validating Purity Check To ensure the compound survived reconstitution without cyclizing, immediately spot a 1 µL aliquot onto a silica TLC plate and develop in Hexane:Ethyl Acetate (3:1).

  • Validation: A single, clean spot confirms an intact precursor.

  • Failure State: The emergence of a highly polar secondary spot retained at the baseline indicates water contamination in your solvent and subsequent cyclization. Discard the stock.

Step 5: Aliquoting and Preservation Dispense the validated stock into pre-chilled, low-bind amber microcentrifuge tubes inside a glove box or under continuous N2 flow. Flash-freeze the tubes in liquid nitrogen and transfer them to -80°C. Crucial: Thaw aliquots only once; discard any unused portions to prevent freeze-thaw solvolysis.

experimental_workflow acclimate 1. Acclimation Equilibrate to RT in desiccator purge 2. Inert Atmosphere Purge vial with N2/Argon acclimate->purge reconstitute 3. Reconstitution Add Anhydrous DMSO/DCM purge->reconstitute validate 4. Self-Validation Confirm purity via TLC/LC-MS reconstitute->validate store 5. Preservation Aliquoting & -80°C Storage validate->store

Diagram 2: Standard operating workflow for the preparation and validation of anhydrous stocks.

References

  • Benchchem. (n.d.). 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea | 71479-93-1. Benchchem.
  • Smolecule. (2024, April 14). 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea. Smolecule.

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Technical Support Center: Navigating the Challenges of Non-Specific Binding in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for identifying and minimizing non-specific binding (NSB) in your cellular assays. As researchers, scientists, and drug development professionals, we understand that generating high-quality, reproducible data is paramount. Non-specific binding can be a significant hurdle, leading to high background, false positives, and misinterpreted results. This guide is designed to provide you with both foundational knowledge and practical, field-proven troubleshooting strategies to ensure the specificity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding non-specific binding.

Q1: What is non-specific binding in the context of cellular assays?

A: Non-specific binding (NSB) refers to the attachment of assay components, most commonly primary or secondary antibodies, to unintended targets within your sample.[1][2] This can include binding to unrelated proteins, plastic surfaces of the assay plate, or other cellular components that do not contain the epitope of interest.[2] This interaction is not driven by the specific antigen-binding site of the antibody but rather by lower affinity, non-covalent interactions such as hydrophobic or ionic forces.

Q2: Why is minimizing non-specific binding so critical for my results?

Q3: What are the primary causes of non-specific binding?

A: The primary causes of non-specific binding are multifaceted and can include:

  • Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to plastic surfaces or other proteins due to these forces.

  • Fc Receptor Binding: Immune cells, such as macrophages and B-cells, express Fc receptors on their surface that can bind the Fc region of antibodies non-specifically.[7][8]

  • Excess Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to binding at lower affinity, non-target sites.[9][10][11]

  • Cross-Reactivity: The antibody may recognize similar epitopes on other proteins besides the intended target.[12]

  • Presence of Dead Cells: Dead cells can be "sticky" due to exposed DNA and other intracellular components, leading to non-specific antibody uptake.[9][10][12]

  • Inadequate Blocking or Washing: Insufficient blocking of unoccupied surfaces or inadequate washing to remove unbound reagents are common culprits.[3][5]

Q4: What is a blocking buffer and how does it work?

A: A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins that is used to coat all unoccupied binding sites on the assay surface (e.g., a microplate well or a blotting membrane).[5][13] By saturating these "sticky" spots, the blocking buffer prevents the subsequent primary and secondary antibodies from binding non-specifically, thereby reducing background noise.[13]

Troubleshooting Guide: From High Background to Inconsistent Data

This section provides a more in-depth, problem-oriented approach to tackling non-specific binding in your experiments.

Issue 1: High Background Signal Across the Entire Assay Plate/Slide

A high background signal that is uniform across your sample and control wells is often indicative of a systemic issue with your assay protocol.

Potential Causes & Solutions:

  • Inadequate Blocking: The blocking buffer may not be effectively coating all non-specific binding sites.

    • Troubleshooting Steps:

      • Optimize Blocking Agent: If you are using a single protein blocker like BSA or non-fat dry milk, consider trying a different one or a commercially formulated blocking buffer.[14] For immunofluorescence, normal serum from the same species as the secondary antibody is often recommended.[15]

      • Increase Blocking Time and Concentration: Try increasing the incubation time with the blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C) and/or increasing the concentration of the blocking agent.[5]

      • Ensure Freshness: Always use a freshly prepared blocking buffer, as microbial growth in old buffers can contribute to background.

  • Suboptimal Antibody Concentration: Your primary or secondary antibody concentration may be too high.

    • Troubleshooting Steps:

      • Perform Antibody Titration: It is crucial to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[16] This is achieved by testing a range of antibody dilutions while keeping the antigen concentration constant.

      • Incubate at 4°C: For some applications, incubating the primary antibody overnight at 4°C can help reduce non-specific binding.[11]

  • Insufficient Washing: Unbound antibodies may not be effectively removed.

    • Troubleshooting Steps:

      • Increase Wash Cycles and Volume: Increase the number of wash steps (e.g., from 3 to 5 washes) and ensure the wash volume is sufficient to cover the entire well or sample area.[4][17]

      • Add Detergent to Wash Buffer: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help disrupt weak, non-specific interactions.[3][5][18]

      • Increase Incubation Time for Washes: Allowing the wash buffer to incubate for a few minutes during each wash step can improve the removal of unbound reagents.[5]

Issue 2: Non-Specific Bands in Western Blot or Unexpected Populations in Flow Cytometry

The appearance of unexpected bands in a Western blot or positively stained cell populations in flow cytometry that should be negative are classic signs of non-specific antibody binding.

Potential Causes & Solutions:

  • Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes.

    • Troubleshooting Steps:

      • Validate Antibody Specificity: It is essential to use a well-validated antibody.[8] Validation can be done using several methods, including:

        • Knockout/Knockdown Models: Testing the antibody on cells or tissues where the target gene has been knocked out or knocked down is considered a gold-standard for confirming specificity.[19][20][21] A specific antibody should show no signal in these models.[20]

        • Orthogonal Validation: Use an antibody-independent method to measure the target protein and correlate the results with your antibody-based method.[19]

        • Independent Antibody Strategy: Use two different antibodies that recognize distinct epitopes on the same target protein and compare the results.[20][22]

      • Consult the Datasheet: The manufacturer's datasheet should provide information on the antibody's specificity and any known cross-reactivities.[7]

  • Fc Receptor Binding (Flow Cytometry):

    • Troubleshooting Steps:

      • Use an Fc Block: Pre-incubate your cells with an Fc blocking reagent, which is an unlabeled antibody that binds to Fc receptors and prevents your primary or secondary antibodies from binding non-specifically.[7][23] Normal serum from the same species as your fluorescently labeled antibody can also be used for this purpose.[7]

  • Presence of Dead Cells (Flow Cytometry):

    • Troubleshooting Steps:

      • Include a Viability Dye: Use a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish between live and dead cells.[9] You can then gate on the live cell population during your analysis to exclude the non-specific signal from dead cells.[10]

Issue 3: High Signal in Negative Control Wells/Samples

When your negative controls exhibit a high signal, it points to a fundamental problem with non-specific interactions within your assay system.

Potential Causes & Solutions:

  • Non-Specific Binding to Beads (Immunoprecipitation):

    • Troubleshooting Steps:

      • Pre-clear Your Lysate: Before adding your specific antibody, incubate your cell lysate with the beads alone (e.g., Protein A/G beads).[24][25][26] This step will capture proteins that non-specifically bind to the beads, which can then be removed by centrifugation.[25]

      • Include a Bead-Only Control: In your experiment, include a sample where you add the beads to the lysate without any antibody.[27][28] This will help you identify any proteins that are binding directly to the beads.

  • Isotype Control Issues (Immunoprecipitation & Flow Cytometry):

    • Troubleshooting Steps:

      • Use the Correct Isotype Control: The isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and from the same host species as your primary antibody, but it is not specific to your target antigen.[27][29] It is used to differentiate non-specific background signal from the specific antigen-driven signal.[29]

      • Ensure Equivalent Concentrations: Use the isotype control at the same concentration as your primary antibody.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.[14]Can have lot-to-lot variability; may contain endogenous immunoglobulins that can cause background.General use in ELISA, Western Blotting, and Flow Cytometry.[3][7]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.[14]Not recommended for detecting phosphorylated proteins due to high casein content.Western Blotting.
Normal Serum 5-10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.[30]Must be from the same species as the secondary antibody to avoid cross-reactivity.[15]Immunofluorescence and Immunohistochemistry.
Gelatin 1-5% (w/v)Inexpensive protein blocker.[14]Can be less effective than other blockers for some applications.General use.
Commercial Blockers VariesOften have improved performance and longer shelf-life; some are protein-free.[14][30]Can be more expensive.Assays where low background is critical.
Experimental Protocol: Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol is essential for determining the ideal concentration of your primary antibody to minimize non-specific binding while maximizing the specific signal.

Materials:

  • Your prepared cells or protein lysate

  • Primary antibody

  • Appropriate assay buffer

  • Detection reagents (e.g., secondary antibody, substrate)

  • Microplate reader, flow cytometer, or imaging system

Procedure:

  • Prepare a Serial Dilution of Your Primary Antibody: Start with the manufacturer's recommended concentration and prepare a series of two-fold or ten-fold dilutions. A typical range to test might be from 1:100 to 1:10,000.

  • Set Up Your Assay: Prepare your assay plate or slides with your samples and controls as you normally would.

  • Apply Antibody Dilutions: Add each dilution of the primary antibody to a separate set of wells or slides. Be sure to include a "no primary antibody" control to assess the background from the secondary antibody alone.

  • Incubate: Follow your standard incubation protocol for the primary antibody.

  • Wash: Wash the samples thoroughly to remove unbound primary antibody.

  • Add Secondary Antibody: Add your detection (secondary) antibody at a constant, optimized concentration to all wells/slides.

  • Develop and Read: Proceed with the final steps of your assay (e.g., substrate addition, final washes) and measure the signal.

  • Analyze the Data: Plot the signal intensity against the antibody dilution. The optimal dilution is the one that gives the highest signal for your positive sample with the lowest signal for your negative control (i.e., the best signal-to-noise ratio).

Visualizing the Concepts

Diagram: The Mechanism of Non-Specific Binding and the Role of Blocking

G cluster_0 Without Blocking cluster_1 With Blocking Unblocked Surface Assay Surface (e.g., plastic well) Primary Ab (NSB) Primary Antibody (Non-specific Binding) Unblocked Surface->Primary Ab (NSB) Hydrophobic/ Ionic Interaction Antigen Target Antigen Unblocked Surface->Antigen Primary Ab (Specific) Primary Antibody (Specific Binding) Antigen->Primary Ab (Specific) Specific Binding Blocked Surface Assay Surface Blocking Proteins Blocking Proteins Blocked Surface->Blocking Proteins Blocks non-specific sites Antigen_2 Target Antigen Blocked Surface->Antigen_2 Primary Ab (Specific)_2 Primary Antibody (Specific Binding) Antigen_2->Primary Ab (Specific)_2 Specific Binding Primary Ab (NSB)_2 Primary Antibody (No Binding Site)

Caption: Blocking agents saturate non-specific binding sites on the assay surface.

Diagram: Experimental Workflow for Immunoprecipitation with Controls

G Preclear Pre-clear with Beads Alone Split Split Lysate Preclear->Split IP_Sample Add Specific Primary Antibody Split->IP_Sample Sample IP_Isotype Add Isotype Control Antibody Split->IP_Isotype Isotype Control IP_Bead_Only Add Beads Only (No Antibody) Split->IP_Bead_Only Bead-Only Control Incubate_Beads_Sample Incubate with Protein A/G Beads IP_Sample->Incubate_Beads_Sample Incubate_Beads_Isotype Incubate with Protein A/G Beads IP_Isotype->Incubate_Beads_Isotype Incubate_Beads_Bead_Only Incubate IP_Bead_Only->Incubate_Beads_Bead_Only Wash_Sample Wash Beads Incubate_Beads_Sample->Wash_Sample Wash_Isotype Wash Beads Incubate_Beads_Isotype->Wash_Isotype Wash_Bead_Only Wash Beads Incubate_Beads_Bead_Only->Wash_Bead_Only Elute_Sample Elute Proteins Wash_Sample->Elute_Sample Elute_Isotype Elute Proteins Wash_Isotype->Elute_Isotype Elute_Bead_Only Elute Proteins Wash_Bead_Only->Elute_Bead_Only Analyze_Sample Analyze by Western Blot Elute_Sample->Analyze_Sample Analyze_Isotype Analyze by Western Blot Elute_Isotype->Analyze_Isotype Analyze_Bead_Only Analyze by Western Blot Elute_Bead_Only->Analyze_Bead_Only

Caption: Proper controls are essential for interpreting immunoprecipitation results.

By understanding the underlying causes of non-specific binding and systematically troubleshooting your assays with the appropriate controls and optimization steps, you can significantly improve the quality and reliability of your data.

References

  • Boster Bio. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • PubMed. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Retrieved from [Link]

  • Candor Bioscience. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). What causes non-specific antibody binding and how can it be prevented? Retrieved from [Link]

  • Cusabio. (n.d.). How to Validate An Antibody? Retrieved from [Link]

  • Diatek. (2023, May 19). 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer. Retrieved from [Link]

  • PubMed. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Washing Steps. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Tips For Optimal Flow Cytometry. Retrieved from [Link]

  • G-Biosciences. (2018, February 13). Immunoprecipitation Protocol: Critical Parameters. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry. Retrieved from [Link]

  • PMC. (n.d.). Antibody validation. Retrieved from [Link]

  • Antibodies.com. (2024, April 30). Immunoprecipitation Controls - IP Controls. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Retrieved from [Link]

  • ResearchGate. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation? Retrieved from [Link]

  • Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]

  • Sino Biological. (n.d.). Non-specific Binding in Immunoprecipitation (IP). Retrieved from [Link]

  • YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. Retrieved from [Link]

  • Visikol. (2022, August 16). Understanding Blocking Buffers in Immunofluorescence Workflows. Retrieved from [Link]

  • PMC. (2021, April 27). Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. Retrieved from [Link]

  • Blockers Practical Guide. (n.d.). Blockers Practical Guide. Retrieved from [Link]

  • PMC. (2022, July 11). Computational counterselection identifies nonspecific therapeutic biologic candidates. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • AIMS Press. (2019, May 21). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Serum-Free vs. Serum-Containing Media: Which Works Better? Retrieved from [Link]

  • Bitesize Bio. (2024, July 24). Going Serum-Free: The How and Why of Removing Serum From Your Media. Retrieved from [Link]

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Technical Support Center: Quenching & Post-Reaction Processing for 1-Tert-butyl-3-(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic workflows involving 1-tert-butyl-3-(2-chloroethyl)urea . As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with mechanistically sound protocols, troubleshooting diagnostics, and self-validating methodologies.

Mechanistic Rationale: The "Why" Behind the Quench

This compound is structurally defined by an electrophilic 2-chloroethyl moiety and a urea linkage. In synthetic chemistry and pharmacological contexts, the 2-chloroethyl group functions as an alkylating agent precursor.

Under physiological conditions or in polar solvents, chloroethyl groups can spontaneously undergo intramolecular nucleophilic substitution to generate a highly electrophilic aziridinium cation [1]. This intermediate readily alkylates nucleophiles, including DNA bases (primarily at the N-7 of guanine) and cellular proteins[1][2].

To safely halt reactions and eliminate the toxicity of unreacted this compound, the quench must utilize a highly competitive "soft" nucleophile capable of either direct SN2 displacement of the chloride or ring-opening of the aziridinium intermediate[2][3].

mechanism SM This compound (Electrophilic Precursor) AZ Aziridinium Cation (Highly Reactive Intermediate) SM->AZ Intramolecular Cyclization QS Stable Thioether / Bunte Salt (Neutralized Adduct) SM->QS Direct SN2 Attack (via Soft Nucleophile) AZ->QS Nucleophilic Ring-Opening

Chemical pathways for quenching 2-chloroethylurea derivatives via nucleophilic displacement.

Standardized Quenching Reagents: Quantitative Comparison

To displace the chloroethyl group efficiently, sulfur-based nucleophiles are the industry standard. Below is a comparative dataset for the selection of an appropriate quenching agent based on your reaction scale and phase.

Quenching ReagentEquivalents NeededIdeal pH RangeReaction TimePrimary Adduct FormedApplication / Context
Sodium Thiosulfate (

)
5.0 - 10.07.0 - 8.530 - 60 minBunte Salt (S-alkylthiosulfate)Large-scale synthesis, biphasic organic extraction.
Glutathione (GSH) 2.0 - 5.07.2 - 7.61 - 2 hoursGSH-thioether conjugateBiological assays, aqueous or strictly physiological systems[3].
2-Mercaptoethanol (BME) 3.0 - 5.08.0 - 9.0~30 minHydroxyethyl thioetherSmall-scale benchwork; requires fume hood due to odor.

Validated Experimental Protocols

A robust protocol must be a self-validating system . Do not simply execute steps; you must track the physicochemical changes to confirm success.

Protocol A: Large-Scale Biphasic Thiosulfate Quench

Use this protocol when quenching a crude organic reaction mixture (e.g., in DCM or EtOAc).

  • Preparation of the Quench Solution : Dissolve 10 equivalents of sodium thiosulfate pentahydrate (

    
    ) in a saturated aqueous sodium bicarbonate (
    
    
    
    ) solution.
    • Causality: The bicarbonate buffer prevents the solution from dropping below pH 7. Thiosulfate disproportionates into elemental sulfur and sulfur dioxide under acidic conditions, which would ruin the extraction.

  • Biphasic Mixing : Add the aqueous quench solution to the organic reaction mixture at room temperature. Ensure the volume ratio of Aqueous:Organic is at least 1:1 to facilitate interface transfer.

  • Vigorous Agitation : Stir vigorously (>800 rpm) for 45-60 minutes.

    • Causality: SN2 displacement of the chloride by the thiosulfate anion strictly occurs at the biphasic interface. Insufficient stirring will leave toxic chloroethyl compounds unquenched in the organic layer.

  • Phase Separation & Wash : Transfer to a separatory funnel. Collect the organic phase. Wash the organic phase once with brine to break any micro-emulsions and remove residual salts.

  • Self-Validation (NMR Check) : Evaporate a small aliquot of the organic layer and take a

    
    H NMR in CDCl
    
    
    
    .
    • Validation Metric: Verify the complete disappearance of the triplet signal at ~3.60 - 3.75 ppm , which corresponds to the

      
       protons. If this triplet persists, the quench is incomplete.
      

workflow R Crude Reaction Mixture (Contains this compound) Q Add Buffer + Na2S2O3 / GSH (Control pH > 7.0) R->Q S Vigorous Biphasic Stirring (Ensure Interface Contact) Q->S T Phase Separation (Brine Wash) S->T V Validation (Absence of ~3.6 ppm NMR Triplet) T->V

Step-by-step workflow for biphasic quenching and validation of chloroethyl groups.

Troubleshooting Guide & FAQs

Q1: Following the thiosulfate quench, I am observing a cloudy, yellow precipitate in my aqueous layer. Is my product degrading? A1: The product is likely fine, but your quenching environment became too acidic. As mentioned in the protocol causality, sodium thiosulfate decomposes into elemental sulfur (the yellow precipitate) and


 gas if the pH drops below 7.0. Solution: Always buffer your aqueous thiosulfate solution with 

or phosphate buffer prior to addition.

Q2: I am trying to quench the reaction for a biochemical assay using biological media. Thiosulfate is interfering with my readouts. What is the alternative? A2: Switch to Glutathione (GSH) . Research demonstrates a time- and concentration-dependent quenching of 2-chloroethyl alkylating precursors using the thiolate ion of GSH[3]. Because GSH is naturally abundant intracellularly, it is the most biologically relevant and non-interfering quench for these systems. Use 2-5 mM GSH at pH 7.4, and allow 1 to 2 hours for complete cross-link attenuation[3].

Q3: The biphasic quench formed a stubborn emulsion. How do I resolve this without losing my target compounds? A3: Emulsions in this system are typically caused by the amphiphilic nature of partially hydrolyzed urea intermediates or extreme local salt gradients.

  • Diagnostic Fix: Add a small volume of saturated aqueous

    
     (brine) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite. The Celite shears the micro-droplets and allows for immediate phase separation in the separatory funnel.
    

Q4: My TLC shows that this compound is still present after 1 hour of stirring. Why is the SN2 reaction failing? A4: The reaction is likely mass-transfer limited. Alkyl chlorides are notoriously sluggish compared to bromides or iodides in SN2 reactions.

  • Diagnostic Fix: You can add a catalytic amount (0.1 equivalents) of Sodium Iodide (

    
    ) to the biphasic mixture. This triggers a Finkelstein reaction, temporarily converting the unreactive 2-chloroethyl group into a highly reactive 2-iodoethyl intermediate, which is instantly trapped and quenched by the thiosulfate.
    

References

  • Quenching of DNA cross-link precursors of chloroethylnitrosoureas and attenuation of DNA interstrand cross-linking by glutathione. National Institutes of Health (NIH) / PubMed. Available at:[3]

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. Available at:[1]

  • Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review. Agnes Scott College. Available at:[2]

Sources

Safety Operating Guide

1-Tert-butyl-3-(2-chloroethyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 1-Tert-butyl-3-(2-chloroethyl)urea

As a researcher or drug development professional, handling reactive chemical intermediates requires an uncompromising approach to laboratory safety. This compound (CAS: 13908-02-6) is a specialized fine chemical and a member of the chloroethylurea (CEU) class[1]. While CEUs are invaluable in antimitotic and oncology research, their status as electrophilic alkylating agents dictates stringent disposal methodologies to mitigate environmental and occupational hazards[2][3].

This guide provides an authoritative, self-validating protocol for the safe handling, chemical deactivation, and disposal of this compound, prioritizing logical operational workflows over generic waste management advice.

Chemical Identity and Hazard Causality

To properly dispose of a chemical, one must first understand its reactivity. This compound contains a chloroethyl moiety—a known electrophile[1]. In biological systems, CEUs act as "soft" alkylating agents[2]. Unlike classic nitrogen mustards that indiscriminately cross-link DNA, CEUs chemoselectively covalently bind to specific protein targets, such as the mitochondrial voltage-dependent anion channel isoform-1 (VDAC-1) or


-tubulin, ultimately inducing cell cycle arrest and apoptosis[2][3].

Because it retains the capacity to alkylate proteins, any unreacted compound in your laboratory waste stream poses a potent cytotoxic hazard.

Table 1: Chemical Properties & Hazard Profiling

PropertySpecificationOperational Implication
Chemical Name This compoundHalogenated organic containing an active urea linkage.
CAS Number 13908-02-6[1]Primary identifier for SDS and regulatory tracking[1].
Molecular Formula C₇H₁₅ClN₂O[4]Contains covalent chlorine; must be routed to halogenated waste streams.
Molecular Weight 178.66 g/mol [1]Quantifiable for calculating stoichiometric deactivation[1].
Primary Hazard Cytotoxic Alkylating Agent[2]Avoid inhalation of dust and direct dermal contact. Mandates chemical fume hood usage.

The Biological Mechanism of Hazard

Understanding the toxicity pathway reinforces the necessity of our stringent disposal protocols. When mismanaged, CEUs can enter biological systems and trigger the cascade illustrated below.

CEU_Mechanism A This compound (Electrophilic Alkylator) B Cellular Entry & Mitochondrial Targeting A->B C Covalent Alkylation of VDAC-1 Protein B->C D Permeability Transition Pore (PTP) Opening C->D E Unregulated Apoptosis D->E

Pathway of CEU toxicity via VDAC-1 alkylation and induced cellular apoptosis.

Procedural Disposal: A Self-Validating Protocol

Regulatory agencies (like the EPA) require halogenated organic compounds to be disposed of via high-temperature incineration[5]. However, placing an active alkylating agent directly into a generic waste carboy puts waste-handling personnel at risk.

To bridge this safety gap, we employ a Self-Validating Chemical Deactivation Protocol . By utilizing base-catalyzed hydrolysis, we nucleophilically displace the reactive chloride ion. This neutralizes the electrophilic threat before the waste ever leaves your bench.

Step-by-Step Methodology: Deactivation and Disposal

Ensure all steps are performed inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Solubilization

  • Collect all solid or liquid waste containing this compound.

  • Dissolve the solid waste in a miscible organic solvent (e.g., Ethanol or Isopropanol) to a concentration of approximately 0.1 M. Causality: The target compound is poorly soluble in water; an alcoholic solvent ensures the subsequent aqueous base can react homogeneously.

Step 2: Base-Catalyzed Hydrolysis

  • Slowly add an equal volume of 1M Sodium Hydroxide (NaOH) to the solution.

  • Stir the mixture continuously for 2 to 4 hours at room temperature.

  • Causality: The hydroxide ion (

    
    ) acts as a nucleophile, either displacing the chloride via an 
    
    
    
    mechanism or inducing intramolecular cyclization of the urea to an inactive oxazolidine derivative. Both pathways effectively eliminate the dangerous chloroethyl alkylating moiety.

Step 3: Protocol Validation (The Self-Validating Step) Trusting a reaction blindly violates good scientific practice. We must definitively prove the covalent chlorine has been converted to free, inactive chloride ions (


).
  • Extract a 1 mL aliquot of the hydrolyzed reaction mixture.

  • Acidify the aliquot with a few drops of 1M Nitric Acid (

    
    ) until the pH is roughly 4. (Note: Acidification prevents the precipitation of silver oxide in the next step).
    
  • Add 3-5 drops of 0.1M Silver Nitrate (

    
    ).
    
  • Observation: The immediate formation of a dense, white precipitate (Silver Chloride,

    
    ) validates that the hydrolysis is complete and the alkylating hazard is neutralized. If the solution remains clear, the deactivation failed, and Step 2 must be repeated.
    

Step 4: Final Routing

  • Once validated, neutralize the remaining bulk mixture to a pH of 6-8 using dilute hydrochloric acid (

    
    ).
    
  • Transfer the deactivated liquid to an approved, clearly labeled Halogenated Organic Waste container.

  • Coordinate with your Environmental Health & Safety (EHS) department for terminal destruction via high-temperature incineration[5].

Operational Workflow Summary

Disposal_Workflow Step1 Collect CEU Waste (Solid or Solution) Step2 Dissolve in Ethanol Add 1M NaOH (Hydrolysis) Step1->Step2 Step3 Take Aliquot & Add AgNO3 (Validation Test) Step2->Step3 Decision White Precipitate (AgCl) Formed? Step3->Decision Fail No: Alkylator Still Active Continue Hydrolysis Decision->Fail No Pass Yes: Hazard Neutralized Route to Halogenated Waste Decision->Pass Yes Fail->Step2 Final Terminal Destruction via High-Temperature Incineration Pass->Final

Decision tree for the safe deactivation, validation, and terminal disposal of CEU compounds.

References

  • AACR Journals (2005). Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. Retrieved from: [Link]

  • Journal of Medicinal Chemistry - ACS Publications (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Retrieved from: [Link]

  • Environmental Protection Agency (EPA) . Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from: [Link]

Sources

Personal protective equipment for handling 1-Tert-butyl-3-(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Safe Handling and Disposal of 1-Tert-butyl-3-(2-chloroethyl)urea

As researchers dedicated to advancing science, our primary commitment is to safety and precision. The handling of reactive chemical compounds is a routine yet critical aspect of our work. This guide provides a comprehensive, experience-driven framework for the safe management of this compound, ensuring the protection of laboratory personnel and the integrity of our research environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.

The Core Hazard: Understanding the Chemistry of Caution

The structure of this compound contains a 2-chloroethyl group, which is a significant structural alert. This functional group is characteristic of classical nitrogen mustard alkylating agents. While comprehensive toxicological data for this specific molecule may not be readily available, the potential for it to act as an alkylating agent necessitates that it be handled with the same level of caution as a cytotoxic or genotoxic compound. Alkylating agents can pose significant health risks, including chemical burns, organ damage, and long-term mutagenic or carcinogenic effects. Therefore, our operational plan is built upon a principle of minimized exposure through all potential routes—dermal, inhalation, and ingestion.

The Essential Armor: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but our primary barrier against chemical exposure. A multi-layered approach is crucial. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloved with powder-free nitrile gloves tested for chemotherapy or hazardous drug handling (ASTM D6978).[1][2]The outer glove provides the primary barrier, while the inner glove protects the skin in case of a breach in the outer layer.[2][3] Powder-free gloves prevent the aerosolization and inhalation of drug particles.[2]
Body Protection Disposable, solid-front, back-closing, chemical-resistant gown with long sleeves and tight-fitting cuffs.[3][4]A non-permeable gown prevents the contamination of personal clothing and skin from splashes or spills.[3] The back-closure design offers superior protection to the front of the body.[4]
Eye & Face Protection Chemical splash goggles and a full-face shield.[3][4]Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary barrier for the entire face, a critical precaution when handling potentially hazardous powders or solutions.[2][3]
Respiratory Protection A NIOSH-certified N95 or higher respirator is required when handling the powder outside of a certified chemical fume hood or during spill cleanup.[3][4]This protects against the inhalation of fine particles and aerosols, a primary route of exposure for powdered chemical reagents.[3]

Operational Blueprint: A Step-by-Step Handling and Disposal Workflow

Adherence to a strict, logical workflow is paramount for safety and reproducibility. The following protocol outlines the essential steps from preparation to final disposal.

Experimental Workflow: Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup Phase cluster_disposal 4. Doffing & Disposal Phase prep1 Verify Chemical Fume Hood is certified and functioning. prep2 Don all required PPE (See Table 1). prep1->prep2 prep3 Cover work surface with disposable, absorbent bench paper. prep2->prep3 prep4 Assemble all necessary equipment (spatulas, weigh paper, glassware). prep3->prep4 handle1 Carefully weigh the solid compound, avoiding dust generation. prep4->handle1 Begin Handling handle2 If creating a solution, slowly add the solid to the solvent. handle1->handle2 handle3 Keep the primary container sealed when not in immediate use. handle2->handle3 clean1 Wipe down all equipment and surfaces with an appropriate deactivating solution or 70% ethanol. handle3->clean1 Begin Cleanup clean2 Place all disposable items (weigh paper, wipes) into a designated hazardous waste bag. clean1->clean2 disp1 Remove outer gloves and dispose of in hazardous waste bag. clean2->disp1 Begin Disposal disp2 Remove gown and face shield. disp1->disp2 disp3 Remove inner gloves and dispose. disp2->disp3 disp4 Wash hands thoroughly with soap and water. disp3->disp4 disp5 Seal and label the hazardous waste container according to institutional guidelines. disp4->disp5

Caption: A four-phase workflow for the safe handling and disposal of this compound.

Contingency Planning: Spill and Exposure Protocols

Preparedness is our most effective tool in an emergency.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or outside of containment.

  • Isolate: Restrict access to the area.

  • Protect: If trained and equipped, don appropriate PPE, including a respirator.[3]

  • Contain & Clean: For a powder spill, gently cover it with wetted absorbent pads to avoid raising dust. For a liquid spill, use absorbent pads.[3] Wipe the area from the outside in.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[3]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[5]

In Case of Personal Exposure:

  • Skin: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal: The Final Step in Responsible Handling

All materials contaminated with this compound, including gloves, gowns, bench paper, and used glassware, must be considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers.[8]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][8] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By integrating these protocols into your laboratory's standard operating procedures, you build a foundation of safety that protects you, your colleagues, and the quality of your scientific endeavors.

References

  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research . (n.d.). Outlines detailed procedures and PPE requirements for handling cytotoxic agents in a research setting. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC . (2015). Provides evidence-based guidelines on the selection and use of PPE for handling cytotoxic drugs. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Details the hierarchy of controls and specific PPE recommendations for hazardous drugs. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - Halyard Health . (n.d.). Offers specific guidance on PPE based on USP <800> standards for hazardous drugs. [Link]

  • Personal Protective Equipment - POGO Satellite Manual . (n.d.). Provides a guide for PPE selection based on risk assessment for handling hazardous drugs. [Link]

  • Working Document SAFETY DATA SHEET UREA - Azomures . (2024). Outlines safe handling and good hygiene practices for Urea. [Link]

  • UREA (UREA) | Swancorp . (2016). Details spill cleanup procedures and waste disposal considerations. [Link]

  • Safety Data Sheet – Urea - Morton Smith-Dawe . (2025). Provides hazard identification and first-aid measures. [Link]

  • Redox Ltd - Safety Data Sheet Urea . (2023). Outlines first aid, fire fighting measures, and accidental release measures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.